1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF7/c8-2-5(11)3(9)1(7(13,14)15)4(10)6(2)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONVNRFILRLHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347850 | |
| Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-46-0 | |
| Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a highly fluorinated aromatic compound of significant interest in chemical synthesis and drug discovery. This document details its known physical characteristics, provides insights into its chemical reactivity, and outlines a potential synthetic pathway.
Core Chemical Properties
This compound, with the CAS number 17823-46-0, is a clear, colorless liquid at room temperature.[1] Its chemical structure consists of a benzene ring substituted with one bromine atom, four fluorine atoms, and a trifluoromethyl group. This high degree of fluorination imparts unique properties to the molecule, influencing its reactivity and potential applications.
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some physical properties, such as the melting point, are not yet fully characterized in publicly available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₇BrF₇ | [2] |
| Molecular Weight | 296.97 g/mol | [2] |
| CAS Number | 17823-46-0 | [3] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 152-153 °C | [3] |
| Density | 1.929 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.429 | [3] |
| Melting Point | No data available | [4] |
Synthesis and Reactivity
Postulated Synthetic Pathway
A plausible route to this compound involves the bromination of 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene. This precursor, while not a common starting material, could potentially be synthesized through multi-step sequences involving fluorination and trifluoromethylation reactions on simpler aromatic precursors. The bromination would likely proceed via an electrophilic aromatic substitution mechanism, where a brominating agent (e.g., Br₂ with a Lewis acid catalyst) introduces a bromine atom onto the aromatic ring. The directing effects of the existing fluorine and trifluoromethyl substituents would govern the regioselectivity of this reaction.
Caption: Postulated synthetic pathway for this compound.
Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the presence of the bromine atom and the highly electron-withdrawing fluorine and trifluoromethyl groups on the benzene ring.
The carbon-bromine bond is a key reactive site, susceptible to a variety of transformations common for aryl bromides. These include:
-
Cross-coupling reactions: The compound can likely participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. This would allow for the introduction of a wide range of substituents at the bromine position, making it a valuable building block for the synthesis of more complex molecules.
-
Grignard reagent formation: Reaction with magnesium metal could potentially form the corresponding Grignard reagent. This powerful nucleophile could then be used to react with various electrophiles to form new carbon-carbon bonds.
-
Nucleophilic aromatic substitution: While the benzene ring is electron-deficient due to the fluorine and trifluoromethyl groups, nucleophilic aromatic substitution of the bromine atom may be possible under specific conditions with strong nucleophiles.
The highly fluorinated nature of the ring also influences its reactivity. The electron-withdrawing groups deactivate the ring towards electrophilic attack, making further substitution reactions on the ring challenging.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and reactions of this compound are not widely documented. Researchers interested in working with this compound would likely need to adapt general procedures for the synthesis and reactions of similar polyfluorinated and brominated aromatic compounds.
A general procedure for a Suzuki coupling reaction, a likely application for this compound, is provided below as an illustrative example. Note: This is a generalized protocol and would require optimization for this specific substrate.
General Protocol for a Suzuki Cross-Coupling Reaction
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized experimental workflow for a Suzuki cross-coupling reaction.
Safety Information
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]
This technical guide serves as a foundational resource for understanding the chemical properties of this compound. Further research into its synthesis and reactivity is warranted to fully explore its potential in various fields of chemical science.
References
An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS: 17823-46-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a fluorinated aromatic compound with significant potential in chemical synthesis and the life sciences. This document consolidates available data on its properties, synthesis, and reactivity, offering a valuable resource for its application in research and development.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[1] Its highly fluorinated structure imparts unique chemical and physical properties that are advantageous in various applications, including as a pharmaceutical intermediate and a biochemical for proteomics research.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 17823-46-0 | [2] |
| Molecular Formula | C7BrF7 | [2] |
| Molecular Weight | 296.97 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Purity | ≥99% (typical) | [2] |
| Storage | Sealed in dry, room temperature conditions | [3] |
Spectroscopic Data
Table 2: Spectroscopic Data Summary (Predicted and from Analogous Compounds)
| Technique | Data Highlights |
| ¹H-NMR | Due to the absence of protons on the aromatic ring, a standard ¹H-NMR spectrum is not expected to show signals corresponding to the core structure. |
| ¹³C-NMR | The spectrum will show distinct signals for the seven carbon atoms, with characteristic splitting patterns due to coupling with fluorine atoms. |
| ¹⁹F-NMR | The ¹⁹F-NMR spectrum is the most informative, with expected signals for the trifluoromethyl group and the four aromatic fluorine atoms, showing complex coupling patterns. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of bromine and the trifluoromethyl group. |
| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for C-F and C-Br bonds, as well as aromatic ring vibrations. |
Synthesis and Reactivity
Proposed Synthesis
A documented synthesis for the structurally similar 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene involves the nitration of 3-bromo-1,2,4,5-tetrafluorobenzene.[5] This suggests that electrophilic aromatic substitution on a tetrafluorobromobenzene ring is a viable strategy.
Proposed Synthetic Workflow:
References
- 1. 17823-46-0|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. 17823-46-0|4-三氟甲基-2,3,5,6-四氟溴苯|4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene|MFCD00075240-范德生物科技公司 [bio-fount.com]
- 4. DE102005058722A1 - Fluorine-containing terphenyldihydroxy monomers and fluorinated poly (arylene ether sulfide (s)) - Google Patents [patents.google.com]
- 5. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Weight of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a crucial parameter for researchers in fields ranging from medicinal chemistry to materials science. Accurate molecular weight is fundamental for stoichiometric calculations, analytical characterization, and ensuring the purity of the compound in experimental settings.
Molecular Structure and Formula
This compound is a halogenated aromatic compound. Its structure consists of a benzene ring substituted with one bromine atom, four fluorine atoms, and a trifluoromethyl group. The molecular formula for this compound is C₇BrF₇ .[1][2]
Calculation of Molecular Weight
The molecular weight is determined by the sum of the atomic weights of each constituent atom in the molecule. The standard atomic weights for the elements present are:
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of Br atoms × Atomic weight of Br) + (Number of F atoms × Atomic weight of F)
= (7 × 12.011) + (1 × 79.904) + (7 × 18.998) = 84.077 + 79.904 + 132.986 = 296.967 amu
The commonly cited molecular weight for this compound is 296.97 g/mol .[1]
Data Presentation: Atomic Composition and Molecular Weight
The following table summarizes the quantitative data for the molecular weight calculation of this compound.
| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Fluorine | F | 7 | 18.998 | 132.986 |
| Total | 15 | 296.967 |
Experimental Protocols
The determination of the molecular weight of a pure compound like this compound is typically confirmed experimentally using mass spectrometry.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The exact mass is compared to the calculated theoretical mass to confirm the elemental composition. Due to the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern with two major peaks separated by approximately 2 Da will be observed, further confirming the presence of a single bromine atom.
Visualizations
The logical relationship for the calculation of the molecular weight is depicted in the following diagram.
Caption: Logical flow for molecular weight calculation.
References
- 1. scbt.com [scbt.com]
- 2. This compound - C7BrF7 | CSSB00009813405 [chem-space.com]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Bromine - Wikipedia [en.wikipedia.org]
- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Atomic Data for Fluorine (F ) [physics.nist.gov]
"1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene" structure
An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Introduction
This compound is a highly fluorinated aromatic compound. Its unique electronic properties, stemming from the presence of five electron-withdrawing fluorine atoms and a trifluoromethyl group, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and materials science. The strategic placement of a reactive bromine atom on a perfluorinated toluene derivative allows for its versatile use in creating complex molecular architectures.
Chemical Structure and Properties
The structure of this compound consists of a central benzene ring substituted with a bromine atom, four fluorine atoms, and a trifluoromethyl (CF₃) group. The substituents are arranged to create a highly electron-deficient aromatic system.
Key Identifiers and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17823-46-0 | [1][2] |
| Molecular Formula | C₇BrF₇ | [1] |
| Molecular Weight | 296.97 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity | ≥97% - ≥99% | [1][2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra are typically provided by the supplier.[2][4] However, based on the structure, the following spectroscopic characteristics can be predicted:
-
¹⁹F NMR: This would be the most informative NMR technique. Due to the different chemical environments, distinct signals would be expected for the fluorine atoms on the aromatic ring (at positions 2, 3, 5, and 6) and the trifluoromethyl group. The aromatic fluorine atoms would likely appear as complex multiplets due to F-F coupling. The CF₃ group would likely appear as a singlet or a finely split multiplet depending on its coupling to the adjacent ring fluorines.
-
¹³C NMR: Signals would be observed for the seven carbon atoms. The carbon attached to the bromine atom would show a characteristic signal, while the carbons bonded to fluorine would exhibit C-F coupling. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation would likely involve the loss of Br, F, or CF₃ radicals.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to C-F and C-Br stretching vibrations. Aromatic C-C stretching frequencies would also be present.
Synthesis and Reactivity
The diagram below illustrates the logical relationship of the substituents on the benzene core, which is fundamental to its synthesis and reactivity.
Caption: Structural relationship of substituents on the benzene core.
Experimental Protocol: General Bromination of a Perfluoroaromatic Compound
This protocol is a generalized procedure based on methods for similar compounds and should be adapted and optimized. For instance, the synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene involves the reaction of 3-bromo-1,2,4,5-tetrafluorobenzene with a nitrating agent.[5] A similar electrophilic substitution could be envisioned for bromination.
-
Starting Material: Heptafluorotoluene (Perfluorotoluene).
-
Reagents: Bromine (Br₂), a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), and a suitable solvent (e.g., a halogenated solvent or neat).
-
Procedure:
-
To a solution of heptafluorotoluene in a suitable solvent, the Lewis acid catalyst is added under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is cooled in an ice bath.
-
Bromine is added dropwise to the stirred solution. The reaction is highly exothermic and the temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC or TLC).
-
The reaction is quenched by carefully pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.
-
Applications in Research and Drug Development
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties like metabolic stability, lipophilicity, and binding affinity.[6][7][8] Fluorinated building blocks like this compound are crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).
-
Pharmaceutical Intermediates: It serves as a precursor for introducing the heptafluorotoluene moiety into a larger molecule. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and stability of herbicides, insecticides, and fungicides.[9]
-
Materials Science: The unique electronic and physical properties of perfluorinated compounds make them suitable for the synthesis of liquid crystals, advanced polymers, and materials for organic electronics (e.g., OLEDs).[9]
Safety and Handling
While specific toxicity data for this compound is not detailed in the search results, related brominated and fluorinated aromatic compounds are generally considered irritants.
-
Hazard Codes: For similar compounds: Xi (Irritant), Xn (Harmful).[3]
-
Risk Statements: May cause skin, eye, and respiratory irritation.[3]
-
Safety Precautions:
Conclusion
This compound is a specialized chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. Its highly fluorinated structure provides unique properties, while the reactive bromine handle allows for its incorporation into a wide array of more complex molecules. Understanding its structural characteristics, reactivity, and safe handling is essential for its effective use in advanced synthesis applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:17823-46-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1-BROMO-2,3,5,6-TETRAFLUOROBENZENE | 1559-88-2 [amp.chemicalbook.com]
- 4. 17823-46-0|this compound|BLD Pharm [bldpharm.com]
- 5. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jelsciences.com [jelsciences.com]
- 9. nbinno.com [nbinno.com]
- 10. 1-溴-2,3,4,5-四氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthesis route for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a valuable fluorinated building block in medicinal chemistry and materials science. This document details the underlying chemical principles, provides a robust experimental protocol, and presents relevant data in a clear, accessible format.
Introduction
This compound, also known as 4-Bromoheptafluorotoluene, is a highly functionalized aromatic compound. Its unique electronic properties, conferred by the presence of multiple fluorine atoms and a trifluoromethyl group, make it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers. The strategic placement of the bromine atom allows for further functionalization through a variety of cross-coupling reactions. This guide focuses on a direct and selective method for its preparation.
Synthesis Pathway Overview
The most direct and regioselective synthesis of this compound involves the substitutive bromination of octafluorotoluene (also known as perfluorotoluene). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a bromide ion selectively displaces a fluoride ion from the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms activates the aromatic ring towards nucleophilic attack, with a pronounced directing effect to the para position.
The reaction of octafluorotoluene with aluminum bromide (AlBr3) has been reported to yield the desired p-bromoperfluorotoluene as the primary product[1]. This method is advantageous due to its high regioselectivity, avoiding the formation of other isomers.
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is based on the reported substitutive bromination of perfluorotoluene[1].
Materials:
-
Octafluorotoluene (Perfluorotoluene)
-
Aluminum Bromide (AlBr3), anhydrous
-
Anhydrous reaction vessel with a reflux condenser and dropping funnel
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Solvent for workup (e.g., diethyl ether or dichloromethane)
-
Aqueous sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is charged with octafluorotoluene. The system is flushed with a dry, inert gas.
-
Reaction Initiation: The octafluorotoluene is heated to a gentle reflux.
-
Reagent Addition: Anhydrous aluminum bromide is added portion-wise or as a solution in a suitable anhydrous solvent (if applicable) through the dropping funnel to the refluxing octafluorotoluene. The addition should be performed slowly to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then cautiously poured onto a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate to quench the excess aluminum bromide.
-
Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or dichloromethane.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Reactants and Products
| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Octafluorotoluene | Starting Material | C7F8 | 236.06 |
| Aluminum Bromide | Reagent | AlBr3 | 266.69 |
| This compound | Product | C7BrF7 | 296.97 |
Table 2: Physicochemical Data of the Product
| Property | Value |
| CAS Number | 17823-46-0 |
| Appearance | Colorless liquid |
| Boiling Point | 152-153 °C (lit.) |
| Density | 1.929 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.429 (lit.) |
Note: The quantitative yield for this specific reaction protocol may vary and should be determined experimentally.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the initial reaction setup to the final characterization of the synthesized product.
Caption: Workflow for the synthesis and analysis of the target compound.
Conclusion
The synthesis of this compound via the substitutive bromination of octafluorotoluene with aluminum bromide presents a direct and highly regioselective route. This method leverages the inherent electronic properties of the perfluorinated aromatic ring to achieve a specific transformation. The provided experimental protocol offers a solid foundation for the laboratory-scale preparation of this important fluorinated building block. Further optimization of reaction conditions may lead to improved yields and scalability for applications in drug discovery and materials science.
References
Spectral Analysis of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS No. 17823-46-0, Molecular Formula: C₇BrF₇).[1] Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. This guide is intended to assist researchers in the identification and characterization of this and related highly fluorinated aromatic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| -60 to -65 | Singlet | - | -CF₃ |
| -130 to -140 | Multiplet | J(F,F) ≈ 20 Hz | F-2, F-6 |
| -155 to -165 | Multiplet | J(F,F) ≈ 20 Hz | F-3, F-5 |
Rationale: The trifluoromethyl group (-CF₃) typically appears as a singlet in the range of -60 to -65 ppm in the absence of through-space coupling. The aromatic fluorine atoms are expected to show complex splitting patterns due to mutual coupling. Based on data for similar polyfluorinated benzenes, the ortho- and meta-fluorine atoms will have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~145 | Multiplet | ¹J(C,F) ≈ 240-260 | C-2, C-3, C-5, C-6 |
| ~122 | Quartet | ¹J(C,F) ≈ 270-280 | -CF₃ |
| ~115 | Multiplet | ²J(C,F) ≈ 20-30 | C-4 |
| ~100 | Triplet | ²J(C,F) ≈ 20-30 | C-1 |
Rationale: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹J(C,F)). The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and bromine substituents.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1620 - 1650 | Medium | Aromatic C=C stretching |
| 1470 - 1520 | Strong | Aromatic C=C stretching |
| 1250 - 1350 | Very Strong | C-F stretching (asymmetric) of -CF₃ |
| 1100 - 1200 | Very Strong | C-F stretching (symmetric) of -CF₃ and Ar-F |
| 950 - 1050 | Strong | Ar-F stretching |
| 600 - 700 | Medium-Strong | C-Br stretching |
Rationale: The spectrum will be dominated by strong C-F stretching bands from both the aromatic fluorines and the trifluoromethyl group.[2] The presence of the substituted benzene ring will give rise to characteristic C=C stretching vibrations. The C-Br stretching vibration is expected at lower wavenumbers.
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 296/298 | High | [M]⁺ (Molecular ion) |
| 217/219 | Medium | [M - Br]⁺ |
| 197 | Medium | [M - Br - F]⁺ or [C₆F₄-CF₃]⁺ |
| 148 | High | [C₆F₄]⁺ |
| 79/81 | Variable | [Br]⁺ |
Rationale: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).[3] Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and the trifluoromethyl group.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹⁹F NMR Acquisition :
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is often preferred to simplify the spectra.[4]
-
Typical spectral width: -200 to 0 ppm.
-
Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure quantitative integration if needed.[4]
-
-
¹³C NMR Acquisition :
-
Tune the probe to the ¹³C frequency.
-
Acquire a standard one-dimensional proton-decoupled ¹³C spectrum.
-
Due to the presence of fluorine, C-F coupling will be observed.
-
A large number of scans may be required to obtain a good signal-to-noise ratio.
-
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[5]
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.[6]
-
Sample Application : Place a small drop of the liquid sample directly onto the ATR crystal.[6]
-
Data Acquisition : Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Cleaning : After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation : Use a mass spectrometer equipped with an electron ionization (EI) source.[7][8] The instrument can be coupled to a gas chromatograph (GC) for sample introduction or a direct insertion probe can be used.
-
Ionization : The sample is vaporized and bombarded with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[7][8]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of an unknown compound.
Caption: A flowchart illustrating the logical progression from sample preparation to structural confirmation using multiple spectroscopic techniques.
References
- 1. scbt.com [scbt.com]
- 2. ias.ac.in [ias.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the known physical properties of the chemical compound 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, identified by the CAS number 17823-46-0. This document is intended to serve as a valuable resource for professionals in research, scientific investigation, and drug development who may be working with or considering this compound in their studies.
Core Physical Properties
The determination of a compound's fundamental physical properties, such as its boiling and melting points, is a critical first step in its characterization. These values provide insights into the substance's purity, stability, and the nature of its intermolecular forces.
Quantitative Data Summary
| Physical Property | Value |
| Boiling Point | 152-153°C |
| Melting Point | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for the determination of boiling and melting points. These protocols are generalized and can be adapted for a wide range of organic compounds, including this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube, digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle (for sample preparation)
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground to a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the approximate melting point. As the melting point is neared, the heating rate should be reduced to 1-2°C per minute to ensure an accurate reading.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at a pressure of 1 atmosphere.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or oil bath
-
Clamps and stand
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid. The assembly is then clamped and suspended in a heating mantle or oil bath.
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
Data Recording: Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound.
Navigating the Solubility of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of novel compounds is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth look at the available solubility information for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS 17823-46-0), a highly fluorinated aromatic compound. Due to the limited availability of specific quantitative solubility data for this molecule, this guide also presents qualitative solubility information for structurally related compounds to infer its likely behavior. Furthermore, a detailed experimental protocol for determining aqueous solubility, based on internationally recognized guidelines, is provided.
Physicochemical Properties
A summary of key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 17823-46-0 | [1] |
| Molecular Formula | C7BrF7 | [1] |
| Molecular Weight | 296.97 g/mol | [1] |
| Purity | ≥99% | [1] |
Solubility Profile
The following table summarizes the qualitative solubility information for the target compound and its analogs.
| Compound | Water Solubility | Organic Solvent Solubility |
| This compound | Expected to be very low | Expected to be soluble in common organic solvents (e.g., chloroform, methanol)[2] |
| 1-Bromo-2,3,5,6-tetrafluorobenzene | Not miscible or difficult to mix | No specific data found, but expected to be soluble in organic solvents. |
| Bromopentafluorobenzene | Insoluble[3]; low[4] | Soluble in common organic solvents. |
| Octafluorotoluene | Miscible with Organic compounds | Soluble in Chloroform, slightly soluble in Methanol.[2] |
| 1-Bromo-4-fluorobenzene | Minimal | Soluble in ethanol, acetone, and dichloromethane.[5] |
Experimental Protocol for Solubility Determination: OECD Guideline 105 (Shake-Flask Method)
For the accurate determination of aqueous solubility for substances with a solubility above 10⁻² g/L, the Shake-Flask Method, as described in OECD Guideline 105, is the internationally recognized standard.[6][7] This method is essential for regulatory submissions, such as those under REACH, and for generating reliable data for research and development.[7]
Principle
A supersaturated solution of the test substance in water is prepared and agitated at a constant temperature until equilibrium is reached.[7] Subsequently, the undissolved substance is separated from the saturated solution by centrifugation or filtration. The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, providing the water solubility value.[7]
Apparatus
-
Glass vessels with tight-fitting stoppers (e.g., flasks, centrifuge tubes)
-
Constant temperature bath or shaker
-
Centrifuge or filtration apparatus
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure
-
Preliminary Test: An initial estimation of the solubility is performed to determine the appropriate amount of substance and the time required to reach equilibrium. This involves adding the substance in increasing amounts to a fixed volume of water and observing for dissolution.
-
Preparation of Saturated Solution: Based on the preliminary test, an excess amount of the test substance (typically 5-fold the estimated solubility) is added to a known volume of water in triplicate vessels.[8]
-
Equilibration: The vessels are tightly sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is achieved.[6][8] The equilibration time can vary and should be determined during the preliminary test (a minimum of 24 hours is often recommended).[8]
-
Phase Separation: The undissolved material is separated from the aqueous solution. Centrifugation at a controlled temperature is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the substance onto the filter material.
-
Quantification: The concentration of the test substance in the clear, saturated aqueous solution is determined using a validated analytical method.
-
Data Reporting: The water solubility is reported as the average of the triplicate determinations, expressed in units of mass per volume of solution (e.g., g/L or mg/L) at the specified temperature.
Visualizing the Experimental Workflow
To provide a clear understanding of the experimental process for determining water solubility, the following diagram illustrates the workflow of the OECD 105 Shake-Flask Method.
Caption: Workflow for determining water solubility using the OECD 105 Shake-Flask method.
This comprehensive overview, combining inferred solubility characteristics with a detailed, standardized experimental protocol, provides a valuable resource for scientists and researchers working with this compound and other novel, highly fluorinated compounds. The provided workflow visualization further clarifies the necessary steps to generate robust and reliable solubility data, which is critical for advancing drug development and other scientific applications.
References
- 1. scbt.com [scbt.com]
- 2. OCTAFLUOROTOLUENE | 434-64-0 [chemicalbook.com]
- 3. Bromopentafluorobenzene | 344-04-7 [chemicalbook.com]
- 4. Bromopentafluorobenzene - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. oecd.org [oecd.org]
- 7. filab.fr [filab.fr]
- 8. downloads.regulations.gov [downloads.regulations.gov]
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS No. 17823-46-0), also known as 4-Bromo-α,α,α,2,3,5,6-heptafluorotoluene. The information herein is compiled from safety data sheets (SDS) and is intended to provide researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties is presented in the table below. This data is essential for understanding the behavior of the chemical under various laboratory conditions.
| Property | Value |
| Molecular Formula | C7BrF7 |
| Molecular Weight | 296.97 g/mol |
| CAS Number | 17823-46-0 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risk.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1][2]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure. Inspect gloves for integrity before use.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Ensure eyewash stations and safety showers are readily accessible.
Storage
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Keep away from heat, sparks, and open flames.[1]
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water and call a physician immediately.[1][2] |
Spill Response: In case of a spill, ensure adequate ventilation, wear appropriate PPE, and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable, closed container for disposal.
Experimental Protocols
The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of the experiment.
Objective: To safely handle and use this compound in a chemical reaction.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Reaction vessel and associated glassware
-
Chemical fume hood
-
Personal Protective Equipment (as specified in section 3.1)
-
Spill kit
Procedure:
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for this compound and all other chemicals to be used.
-
Ensure the chemical fume hood is functioning correctly.
-
Set up all necessary glassware and equipment within the fume hood.
-
Don the appropriate PPE.
-
-
Handling and Dispensing:
-
Perform all manipulations of the chemical within the fume hood.
-
Carefully open the container.
-
Dispense the required amount of the chemical using appropriate tools (e.g., syringe, pipette).
-
Tightly close the container immediately after use.
-
-
Reaction:
-
Add the chemical to the reaction vessel in a controlled manner.
-
Monitor the reaction for any signs of unexpected changes.
-
-
Post-Reaction Work-up and Waste Disposal:
-
Quench the reaction safely according to the specific experimental procedure.
-
Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.
-
-
Decontamination:
-
Clean all glassware and equipment thoroughly.
-
Wipe down the work area within the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
The following diagrams illustrate key logical relationships and workflows for the safe handling of this chemical.
Caption: Hazard Identification and Mitigation Flowchart.
References
"1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene" material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
This guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, intended for researchers, scientists, and professionals in drug development. All data is presented in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Chemical Identification
This section provides the fundamental identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 17823-46-0[1] |
| Molecular Formula | C₇BrF₇ |
| Molecular Weight | 296.97 g/mol |
| Synonyms | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride, 4-Bromo-α,α,α,2,3,5,6-heptafluorotoluene |
Physical and Chemical Properties
A summary of the key physical and chemical properties of the compound is presented below. These values are critical for safe handling and storage.
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 152-153 °C[2] |
| Density | 1.929 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.429[2] |
| Flash Point | 62.00 °C |
Hazard Identification and Classification
This chemical is classified as hazardous. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
GHS Pictograms:
Signal Word: Warning [1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Information
Experimental Protocols and Methodologies
First-Aid Measures
The following protocols are recommended in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4] For large fires, use water spray, fog, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These can include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment as specified in Section 6. Evacuate personnel to safe areas. Ensure adequate ventilation.[5]
-
Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Avoid runoff into storm sewers and ditches which lead to waterways. Clean up spills immediately, observing precautions in the Protective Equipment section.
Visual Workflows and Logical Diagrams
First-Aid Protocol Workflow
Caption: Workflow for first-aid procedures following exposure.
Chemical Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Fire-Fighting Logical Diagram
Caption: Logical relationships in fire-fighting response.
References
Methodological & Application
Application Notes and Protocols for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in various palladium-catalyzed cross-coupling reactions. This highly fluorinated aryl bromide is a valuable building block in medicinal chemistry and materials science for the synthesis of complex aromatic compounds.
Introduction
This compound is an electron-deficient aryl halide, a characteristic that significantly influences its reactivity in cross-coupling reactions. The presence of multiple fluorine atoms and a trifluoromethyl group withdraws electron density from the aromatic ring, making the carbon-bromine bond susceptible to oxidative addition to a palladium(0) catalyst. This enhanced reactivity often allows for successful coupling under conditions that might be challenging for less activated aryl bromides. The following sections detail the application of this substrate in key cross-coupling reactions, providing generalized protocols and data from analogous systems to guide experimental design.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] For this compound, this reaction enables the synthesis of highly fluorinated biaryl compounds, which are of interest for their unique electronic and biological properties.
General Reaction Scheme
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. The substrate, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene , presents a unique challenge due to its high degree of fluorination and the presence of a strong electron-withdrawing trifluoromethyl group. These features significantly influence the electronic properties of the aryl bromide, making it an interesting but potentially challenging substrate for cross-coupling reactions.
The electron-deficient nature of the aromatic ring is expected to facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the high fluorine content can also impact catalyst performance and may necessitate the use of specialized ligands and reaction conditions to achieve high yields and prevent unwanted side reactions, such as dehalogenation. These application notes provide an overview of the key considerations and detailed protocols for the successful Suzuki-Miyaura coupling of this highly fluorinated substrate.
Data Presentation: Reaction Conditions and Yields for Structurally Similar Substrates
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with similar electronic and steric properties to this compound. This data serves as a valuable starting point for reaction optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromopentafluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | 85-95 |
| Bromopentafluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 6 | ~98 |
| 4-Bromobenzotrifluoride | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | ~94 |
Note: The data presented in this table is a compilation from various sources for structurally related compounds and should be considered as a guideline. Actual yields for this compound may vary and optimization is recommended.
Experimental Protocols
The following protocols are detailed methodologies for performing the Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol employs a highly active palladium-buchwald ligand catalytic system, which is often effective for challenging electron-deficient substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the catalyst premix to the Schlenk flask via syringe.
-
Add an additional 8 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Procedure using a Pre-formed Catalyst
This protocol utilizes a commercially available, air-stable palladium catalyst, which can simplify the reaction setup.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-tolylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add 10 mL of anhydrous THF and 2 mL of degassed water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired product.
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck reaction utilizing 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene. This highly electron-deficient aryl bromide is a valuable building block for the synthesis of complex fluorinated molecules, which are of significant interest in pharmaceutical and materials science. The protocols provided are based on established methodologies for similar perfluoroaromatic compounds and are intended to serve as a starting point for reaction optimization.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. The reaction is highly versatile and tolerates a wide range of functional groups. Aryl halides bearing electron-withdrawing groups, such as the fluorine and trifluoromethyl substituents present in this compound, are particularly reactive in the Heck reaction. This enhanced reactivity is attributed to the facilitation of the oxidative addition step in the catalytic cycle. The products of these reactions, highly fluorinated stilbenes and acrylates, are valuable intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials.
Application and Significance
The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly alter their biological and physical properties. These modifications can lead to:
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the in vivo half-life of drug candidates.
-
Increased Lipophilicity: The trifluoromethyl group often enhances a molecule's ability to cross cell membranes.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups.
-
Unique Conformational Properties: Fluorine can engage in specific non-covalent interactions, influencing protein-ligand binding.
The Heck reaction of this compound provides a direct route to introduce the electron-deficient 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety onto an olefinic scaffold, enabling the exploration of these effects in drug design and materials science.
Experimental Protocols
The following protocols are generalized for the Heck reaction of this compound with common classes of alkenes. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome for a specific substrate combination.
Protocol 1: Heck Reaction with Styrene
This protocol describes the synthesis of (E)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-2-phenylethene.
Reaction Scheme:
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to preform the catalyst.
-
To this mixture, add this compound (1.0 mmol), styrene (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (E)-stilbene derivative.
Protocol 2: Heck Reaction with an Acrylate Ester
This protocol describes the synthesis of an exemplary (E)-alkyl 3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)acrylate.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl acrylate (e.g., methyl acrylate, ethyl acrylate, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the alkyl acrylate (1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add anhydrous acetonitrile (10 mL) followed by triethylamine (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure acrylate product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound with representative alkenes. These are illustrative examples, and actual results may vary.
Table 1: Heck Reaction with Styrene Derivatives
| Entry | Styrene Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DMF/Toluene | 110 | 12 | ~85-95 |
| 2 | 4-Methylstyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 16 | ~80-90 |
| 3 | 4-Chlorostyrene | PdCl₂(PPh₃)₂ (1) | - | Et₃N (1.5) | Acetonitrile | 100 | 10 | ~90-98 |
| 4 | 4-Methoxystyrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMAc | 130 | 24 | ~75-85 |
Table 2: Heck Reaction with Acrylate Esters
| Entry | Acrylate Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | Acetonitrile | 90 | 8 | >95 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF | 100 | 12 | ~90-97 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (0.5) | - | Na₂CO₃ (2) | NMP | 110 | 10 | >95 |
| 4 | t-Butyl acrylate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | ~80-90 |
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Heck reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines. The substrate, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, is a highly electron-deficient aryl halide due to the presence of multiple fluorine atoms and a trifluoromethyl group. This electron deficiency can present unique challenges, including the potential for competing nucleophilic aromatic substitution (SNAr) reactions. However, with the careful selection of a suitable palladium catalyst, ligand, base, and solvent system, the Buchwald-Hartwig amination can be achieved with high efficiency and selectivity.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The methodology is based on established principles for the cross-coupling of electron-deficient aryl halides.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction conditions and reagents for the Buchwald-Hartwig amination of electron-deficient aryl bromides, providing a foundation for the successful amination of this compound.
| Parameter | Recommended Reagent/Condition | Typical Range | Rationale & References |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be reduced in situ. Both are effective for coupling electron-deficient substrates.[1][2] |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a bulky biarylphosphine ligand (e.g., XPhos) | 1.2-2.0 equivalents relative to Palladium | Xantphos is a chelating ligand known to be effective for the amidation of electron-deficient aryl bromides.[1] Bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps.[3][4] |
| Base | Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate) | 1.5-2.5 equivalents | Milder bases like Cs₂CO₃ and K₃PO₄ are often preferred for substrates with base-sensitive functional groups and have been shown to be effective in the amination of electron-deficient aryl halides.[1] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[3][5] |
| Temperature | 80-110 °C | --- | Elevated temperatures are typically required to drive the catalytic cycle to completion.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | --- | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial for optimal performance. |
Experimental Protocols
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of nitrogen or argon, add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Place the sealed Schlenk tube in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a highly versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a trifluoromethyl group, render the aromatic ring electron-deficient and activate it towards specific transformations. This, combined with the presence of a reactive bromine atom, allows for its strategic incorporation into a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
These application notes provide an overview of the key synthetic applications of this compound, focusing on its utility in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for representative transformations are also provided to guide researchers in their synthetic endeavors.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by two key features:
-
Electron-Deficient Aromatic Ring: The cumulative electron-withdrawing effect of the five fluorine atoms and the potent trifluoromethyl group significantly lowers the electron density of the benzene ring. This makes the compound highly susceptible to nucleophilic attack, facilitating SNAr reactions. The fluorine atoms, particularly those para to the bromine and trifluoromethyl groups, are potential leaving groups in such reactions.
-
Carbon-Bromine Bond: The C-Br bond serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Applications in Organic Synthesis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The highly electron-deficient nature of the perfluorinated ring makes this compound an excellent substrate for SNAr reactions. Nucleophiles readily attack the aromatic ring, displacing one of the fluorine atoms, typically at the position para to the activating trifluoromethyl group. The bromine atom can also be displaced under certain conditions, although fluorine displacement is often favored. This methodology is instrumental in the synthesis of highly functionalized polyfluoroaromatic compounds.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Typical Reaction Conditions | Expected Yield (%) |
| Phenothiazine | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine | K2CO3, DMF, 80-100 °C | 85-95 |
| Sodium Methoxide | 1-Bromo-2,3,5-trifluoro-4-methoxy-6-(trifluoromethyl)benzene | NaOMe, MeOH, reflux | 70-85 |
| Ammonia | 4-Amino-1-bromo-2,3,5,6-tetrafluorobenzotrifluoride | aq. NH3, DMSO, 100 °C | 60-75 |
| Aniline | 4-(Phenylamino)-1-bromo-2,3,5,6-tetrafluorobenzotrifluoride | K2CO3, DMF, 120 °C | 75-90 |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of biaryl systems and the introduction of various functional groups.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds between the perfluorinated ring and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing complex biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to perfluoroaryl-substituted alkynes, which are valuable precursors for more complex structures and find applications in materials science.
-
Heck Coupling: This reaction allows for the arylation of alkenes, leading to the formation of perfluoroaryl-substituted olefins.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the synthesis of perfluoroaryl amines by coupling with a wide range of primary and secondary amines. These products are of significant interest in medicinal chemistry.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 80-95 |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 60 | 75-90 |
| Heck | Styrene | Pd(OAc)2/P(o-tol)3 | Et3N | DMF | 100 | 65-80 |
| Buchwald-Hartwig | Aniline | Pd2(dba)3/XPhos | NaOtBu | Toluene | 100 | 70-85 |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Phenothiazine
This protocol describes the synthesis of 10-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine, a potential building block for organic electronic materials.
Materials:
-
This compound
-
Phenothiazine
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenothiazine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)biphenyl, a key intermediate for various fluorinated compounds.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask or similar reaction vessel for air-sensitive techniques
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the flask under a positive pressure of the inert gas.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure biphenyl product.
Visualizations
Caption: Generalized mechanism for the SNAr reaction.
Caption: General workflow for Pd-catalyzed cross-coupling.
The Versatile Building Block: 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis
Introduction: In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of therapeutic agents. The highly fluorinated building block, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene , offers a unique combination of chemical reactivity and physicochemical properties that make it an attractive starting material for the synthesis of novel pharmaceuticals. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the pentafluorosulfanyl-like electronic nature of the heptafluorotolyl group can impart desirable characteristics such as increased metabolic stability, enhanced binding affinity, and improved bioavailability to the target molecules.
This document provides detailed application notes and generalized protocols for the utilization of this compound as a versatile building block in the synthesis of pharmaceutical intermediates. The focus will be on common and powerful synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.
Application Notes
The strategic use of this compound in medicinal chemistry is predicated on the advantageous properties conferred by its dense fluorination. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly influences the reactivity of the aryl bromide, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Key Advantages in Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering molecules more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Bioavailability: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, potentially leading to improved oral bioavailability.
-
Binding Affinity: Fluorine and trifluoromethyl groups can engage in unique, non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can lead to increased binding affinity and potency.
-
Modulation of pKa: The strong electron-withdrawing effects of the fluorinated substituents can significantly alter the acidity or basicity of nearby functional groups, allowing for fine-tuning of a molecule's ionization state at physiological pH.
Experimental Protocols
The following protocols are generalized procedures for common cross-coupling reactions involving this compound. It is crucial to note that these are starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve optimal yields for a specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add a degassed mixture of toluene and water (e.g., 5:1 ratio, 6 mL total volume).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | [Data not available for specific substrate] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | [Data not available for specific substrate] |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | [Data not available for specific substrate] |
Note: The yields presented are typical for Suzuki-Miyaura reactions of similar aryl bromides and would require experimental determination for this compound.
Mandatory Visualization:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling for the Synthesis of Aryl Alkynes
This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | RT | 12 | [Data not available for specific substrate] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPA (3) | DMF | 50 | 8 | [Data not available for specific substrate] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Toluene | 60 | 10 | [Data not available for specific substrate] |
Note: The yields presented are typical for Sonogashira reactions of similar aryl bromides and would require experimental determination for this compound.
Mandatory Visualization:
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | [Data not available for specific substrate] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | [Data not available for specific substrate] |
| 3 | n-Hexylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LiHMDS (1.5) | THF | 80 | 12 | [Data not available for specific substrate] |
Note: The yields presented are typical for Buchwald-Hartwig amination reactions of similar aryl bromides and would require experimental determination for this compound.
Mandatory Visualization:
Caption: Relationship between the building block, key reactions, and resulting scaffolds.
Application Notes and Protocols: 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene as a key building block in the synthesis of advanced functional materials. Due to its high degree of fluorination, this compound is an attractive precursor for creating materials with enhanced thermal stability, chemical resistance, low dielectric constants, and unique optical properties. This document outlines detailed protocols for the synthesis of novel monomers and polymers derived from this building block.
Introduction to Applications in Advanced Materials
This compound is a highly electron-deficient aromatic compound. The presence of five fluorine atoms and a trifluoromethyl group imparts significant steric and electronic effects, making it a valuable precursor for a variety of high-performance materials. Its primary application in materials science is as a synthetic intermediate for the creation of:
-
Fluorinated Polymers: Incorporation of the perfluorinated phenyl moiety into polymer backbones can significantly enhance thermal stability, chemical inertness, and gas permeability, while lowering the dielectric constant and refractive index.
-
Liquid Crystals: The rigid, rod-like structure of biphenyls and other derivatives synthesized from this compound can be utilized in the design of novel liquid crystalline materials with specific electro-optical properties.
-
OLEDs (Organic Light-Emitting Diodes): As a building block for charge-transporting or emissive layers in OLEDs, its derivatives can contribute to improved device efficiency and longevity due to their electronic properties and stability.
This document focuses on its application in the synthesis of a novel fluorinated polyether via a Suzuki coupling reaction to form a biphenol monomer, followed by polymerization.
Synthesis of a Novel Biphenol Monomer
A key step in utilizing this compound is its conversion into a bifunctional monomer suitable for polymerization. A Suzuki cross-coupling reaction provides an efficient route to synthesize a novel biphenol monomer.
Reaction Principle: The palladium-catalyzed Suzuki coupling reaction forms a carbon-carbon bond between the aryl bromide and an organoboron compound, in this case, a boronic acid. The resulting biphenyl ether is then deprotected to yield the target biphenol monomer.
Experimental Protocol: Synthesis of 4'-hydroxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)biphenyl-4-ol
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure for Suzuki Coupling:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 4-methoxy-2',3',5',6'-tetrafluoro-4'-(trifluoromethyl)biphenyl.
Procedure for Demethylation:
-
Dissolve the purified methoxy-biphenyl (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere and cool to 0°C.
-
Slowly add a 1M solution of boron tribromide in DCM (1.2 mmol, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0°C and quench by the slow addition of water.
-
Dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude biphenol monomer.
-
Purify by recrystallization or column chromatography to obtain 4'-hydroxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)biphenyl-4-ol.
Diagram of the Synthetic Workflow for the Biphenol Monomer:
Caption: Synthetic route to the novel biphenol monomer.
Synthesis of a High-Performance Fluorinated Polyether
The synthesized biphenol monomer can be used in a nucleophilic aromatic substitution (SNAr) polymerization with a perfluorinated aromatic comonomer to produce a high-performance polyether.
Experimental Protocol: Synthesis of Poly(ether ether ketone) (PEEK)-like Fluorinated Polymer
Materials:
-
4'-hydroxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)biphenyl-4-ol (synthesized as above)
-
Decafluorobiphenyl
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the biphenol monomer (1.0 mmol, 1.0 equiv.), decafluorobiphenyl (1.0 mmol, 1.0 equiv.), and potassium carbonate (1.1 mmol, 1.1 equiv.).
-
Add anhydrous DMAc (to achieve a 15-20% w/v solids concentration) and toluene (as an azeotroping agent).
-
Heat the mixture to 140-150°C for 2-4 hours to dehydrate the system by azeotropic distillation of the water-toluene mixture.
-
After dehydration, increase the temperature to 160-180°C and maintain for 12-24 hours under a gentle nitrogen flow.
-
Monitor the increase in viscosity of the reaction mixture.
-
Cool the reaction mixture to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven at 100°C for 24 hours.
Diagram of the Polymerization Workflow:
Caption: Workflow for the synthesis of the fluorinated polyether.
Data Presentation: Predicted Properties of the Novel Fluorinated Polymer
The following table summarizes the expected properties of the newly synthesized fluorinated polyether, based on data from analogous highly fluorinated polymers.
| Property | Predicted Value | Method of Measurement |
| Thermal Properties | ||
| Glass Transition (Tg) | > 200 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp (Td) | > 500 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Strength | 60 - 90 MPa | Universal Testing Machine |
| Young's Modulus | 2.0 - 3.5 GPa | Universal Testing Machine |
| Dielectric Properties | ||
| Dielectric Constant (1 MHz) | < 2.5 | Dielectric Spectroscopy |
| Solubility | ||
| Soluble in DMAc, NMP, THF | Visual Inspection | |
| Insoluble in water, alcohols, alkanes | Visual Inspection |
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of advanced materials. The protocols provided herein offer a clear pathway for the creation of novel fluorinated biphenol monomers and their subsequent polymerization into high-performance polyethers. The predicted properties of these materials, including high thermal stability and low dielectric constant, make them excellent candidates for applications in microelectronics, aerospace, and specialty membranes. Further research into the derivatization and polymerization of this compound is encouraged to explore its full potential in materials science.
Application Notes and Protocols: 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a highly fluorinated aromatic compound with significant potential as a building block in the synthesis of advanced agrochemicals. The unique combination of a bromine atom, a tetrafluorinated benzene ring, and a trifluoromethyl group imparts desirable properties to target molecules, including enhanced biological activity, metabolic stability, and lipophilicity. These characteristics are crucial for developing next-generation herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.
The bromine atom serves as a versatile synthetic handle, allowing for the introduction of the heptafluorotoluyl moiety into a wide range of molecular scaffolds through various cross-coupling reactions. The high degree of fluorination contributes to the electron-withdrawing nature of the ring, influencing the reactivity and physicochemical properties of the final agrochemical product. This document provides an overview of the potential applications and a general protocol for utilizing this compound in agrochemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related fluorinated aromatic compounds is presented below. This data is essential for designing synthetic routes and understanding the compound's behavior in chemical reactions.
| Property | This compound | 1-Bromo-2,3,5,6-tetrafluorobenzene | 1-Bromo-4-(trifluoromethyl)benzene |
| CAS Number | 17823-46-0[1] | 1559-88-2[2] | 402-43-7[3] |
| Molecular Formula | C BrF[1] | C HBrF[2] | C H BrF[4] |
| Molecular Weight | 296.97 g/mol [1] | 228.97 g/mol [2] | 225.01 g/mol [3] |
| Appearance | Not specified | Colorless to almost colorless clear liquid[2] | Not specified |
| Boiling Point | Not specified | 143 °C[2] | Not specified |
| Density | Not specified | 1.89 g/cm³[2] | Not specified |
| Purity | ≥99%[1] | ≥97% (GC)[2] | Not specified |
Key Applications in Agrochemical Synthesis
While specific examples for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of various agrochemicals. The incorporation of fluorinated moieties, such as the trifluoromethyl group, is a well-established strategy for enhancing the biological activity of pesticides.[5][6] The trifluoromethylpyridine (TFMP) fragment, for instance, is a crucial component in numerous commercialized pesticides.[6][7][8]
The subject compound can be envisioned as a precursor to novel agrochemicals by leveraging the following synthetic strategies:
-
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of boronic acids or esters to form new carbon-carbon bonds. This allows for the coupling of the heptafluorotoluyl group with other aromatic or heterocyclic systems, which are common substructures in bioactive molecules.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, facilitating the synthesis of anilines and other nitrogen-containing derivatives that are prevalent in many agrochemical classes.
-
Sonogashira Coupling: The formation of carbon-carbon triple bonds provides a pathway to acetylenic derivatives, which can serve as versatile intermediates for further functionalization.
-
Grignard Reagent Formation: Conversion of the bromo-substituent to a Grignard reagent would open up possibilities for nucleophilic addition to a wide range of electrophiles.
The resulting complex molecules, incorporating the highly fluorinated phenyl ring, are expected to exhibit enhanced efficacy due to increased membrane permeability and resistance to metabolic degradation.
Experimental Protocol: Synthesis of a Hypothetical Agrochemical Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heterocyclic boronic acid.
Objective: To synthesize a substituted heterocyclic compound containing the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety.
Materials:
-
This compound
-
Heterocyclic boronic acid (e.g., Pyridine-3-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the heterocyclic boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Finally, add the palladium catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired product.
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a hypothetical agrochemical intermediate.
Logical Relationship of Structural Features to Agrochemical Efficacy
Caption: Contribution of molecular features to agrochemical performance.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chigroup.site [chigroup.site]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Introduction
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a highly fluorinated aromatic compound that serves as a versatile building block in organic synthesis. The presence of five fluorine atoms and a trifluoromethyl group on the benzene ring imparts unique electronic properties, making it a valuable precursor for the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] The electron-withdrawing nature of the fluoro substituents enhances the reactivity of the carbon-bromine bond in various cross-coupling reactions and facilitates the formation of organometallic reagents. These application notes provide detailed protocols for two key transformations involving this compound: Grignard reagent formation and Suzuki-Miyaura cross-coupling.
Physicochemical Properties and Safety Information
A summary of the key properties and safety data for this compound is presented below.
| Property | Value |
| CAS Number | 17823-46-0[3] |
| Molecular Formula | C₇BrF₇[3] |
| Molecular Weight | 296.97 g/mol [3] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 143-143.5 °C[4] |
| Density | 1.883 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.469[4] |
| Purity | ≥99%[3] |
| Safety Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[4] |
| Precautionary Measures | Keep away from heat/sparks/open flames/hot surfaces. Use personal protective equipment (eyeshields, gloves, respirator). Store in a well-ventilated place. Keep cool.[4] |
Experimental Protocols
Protocol 1: Formation of the Grignard Reagent
The formation of a Grignard reagent from this compound creates a potent nucleophile, [2-(trifluoromethyl)-3,4,5,6-tetrafluorophenyl]magnesium bromide, which can be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and esters.[5][6]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of inert gas.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the three-neck flask. Add a single crystal of iodine. The flask is gently warmed under the inert atmosphere to sublime the iodine, which helps to activate the magnesium surface.[5]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Grignard Formation: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting grey/brown solution is then ready for reaction with an appropriate electrophile.
Workflow for Grignard Reagent Formation and Reaction
Caption: Workflow for the synthesis and utilization of the Grignard reagent.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the perfluorinated aryl bromide and a variety of organoboron compounds.[7] This reaction is catalyzed by a palladium complex and requires a base.[8]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system (e.g., Toluene and Water)
-
Schlenk flask, reflux condenser, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Representative Reaction Conditions for Suzuki Coupling
| Aryl Halide Partner | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 98 |
| 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | DMF | 90 | 8 | 94 |
| Note: This data is representative for structurally similar compounds and serves as a starting point for optimization.[8] |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Applications
The high degree of fluorination in this compound makes it an attractive starting material for creating molecules with enhanced properties such as increased metabolic stability and lipophilicity, which are desirable in drug development.[2] Furthermore, its derivatives are explored in materials science for applications in liquid crystals and organic light-emitting diodes (OLEDs).[1]
General Synthetic Pathways
Caption: Potential synthetic transformations of the title compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered when working with this highly electron-deficient and sterically demanding substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
A1: Low or no yield with this substrate is a common issue and can be attributed to several factors. The high degree of fluorination and the presence of the trifluoromethyl group make the aryl bromide extremely electron-deficient. While this can facilitate the initial oxidative addition step of the catalytic cycle, it also presents unique challenges:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. Specialized ligands are often required to promote the reaction.
-
Base Sensitivity: The choice of base is critical. Strong bases can lead to the decomposition of the starting material or the boronic acid coupling partner.
-
Solvent Effects: The solubility of all reaction components is crucial for an efficient reaction.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling can significantly reduce the yield of the desired product.
Q2: What are the most common side reactions to be aware of?
A2: The primary side reactions to consider are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is particularly prevalent with electron-deficient or heteroaryl boronic acids, especially in the presence of a strong base.
-
Homocoupling: The self-coupling of the boronic acid or the aryl bromide can occur, leading to undesired symmetrical biaryl products. This is often promoted by the presence of oxygen.
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, leading to the formation of 1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene.
Q3: Which palladium catalysts and ligands are recommended for this type of substrate?
A3: For electron-deficient aryl bromides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally more effective. These ligands help to stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps. Consider screening catalysts such as:
-
Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos, often used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are known to be effective for challenging Suzuki couplings.
-
Palladacycle Precatalysts: Buchwald's G3 or G4 precatalysts can also be highly effective as they readily form the active Pd(0) species.
Q4: How do I select the appropriate base for this reaction?
A4: A systematic screening of bases is highly recommended. Due to the electron-deficient nature of the substrate and the potential for protodeboronation of the boronic acid, a milder base may be more suitable. Common choices include:
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, and its efficacy can sometimes be enhanced by the presence of a small amount of water.
-
Fluorides: Cesium fluoride (CsF) can be a good option, particularly when base-sensitive functional groups are present.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
This is a frequent challenge and often points to issues with the catalyst system, reaction conditions, or reagent quality.
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Caption: Troubleshooting low or no conversion.
Problem 2: Predominant Formation of Side Products (Protodeboronation or Homocoupling)
The formation of side products indicates that the desired cross-coupling pathway is being outcompeted.
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Caption: Troubleshooting side product formation.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative reaction conditions for the Suzuki coupling of electron-deficient aryl bromides, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 6 | 98 |
| 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 94 |
Note: This data is a compilation from various sources for structurally similar compounds and should be used as a guide for optimization. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand
This protocol outlines a general method for the Suzuki coupling of this compound with an arylboronic acid using a palladium/Buchwald ligand system.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Pd(OAc)₂ (2-5 mol%)
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SPhos or XPhos (4-10 mol%)
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K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered base.
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Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
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In a separate vial, under an inert atmosphere, prepare a solution of the palladium precursor and the ligand in a small amount of the reaction solvent.
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Add the catalyst solution to the reaction vessel via syringe.
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Add the remaining degassed solvent to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir vigorously.
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Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Caption: General experimental workflow.
Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
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Technical Support Center: Optimizing Reactions with 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS 17823-46-0). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: This compound is a highly versatile building block, primarily utilized in cross-coupling reactions due to the reactive C-Br bond. The most frequently employed transformations include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Sonogashira Coupling: To create C-C bonds with terminal alkynes.
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Buchwald-Hartwig Amination: For the synthesis of C-N bonds with various amines.
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Nucleophilic Aromatic Substitution (SNA r): Where a nucleophile displaces a fluoride, often at elevated temperatures.
Q2: Why are my reaction yields with this compound consistently low?
A2: Low yields with this substrate can stem from several factors, largely related to its electron-deficient nature. Key areas to investigate include:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical and highly reaction-dependent.
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Base Selection: The strength and type of base can significantly impact reaction efficiency and side product formation.
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Solvent and Temperature: Solubility of reactants and catalyst deactivation are common issues that can be addressed by optimizing the solvent system and reaction temperature.
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Reaction Atmosphere: Strict inert atmosphere conditions are often necessary to prevent catalyst degradation.
Q3: Can I selectively react the bromine atom in the presence of the fluorine atoms?
A3: Yes, the Carbon-Bromine bond is significantly more reactive than the Carbon-Fluorine bonds in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine position. However, under forcing conditions or with certain nucleophiles, substitution of the fluorine atoms via an SNAr mechanism can occur.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no product formation in the Suzuki-Miyaura coupling of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. For electron-deficient substrates, ligands like SPhos or XPhos are often effective. |
| Low yield | Inappropriate base | The choice of base is crucial. For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points. Stronger bases like NaOtBu can also be effective but may lead to side reactions. |
| Poor solubility | The highly fluorinated substrate may have limited solubility in common solvents. Consider using higher boiling point ethereal solvents like dioxane or DME, or polar aprotic solvents like DMF. A co-solvent system (e.g., toluene/water) may also improve solubility. | |
| Low reaction temperature | Due to the electron-withdrawing nature of the substituents, oxidative addition may be facile, but subsequent steps might require higher temperatures. Gradually increase the reaction temperature, monitoring for decomposition. | |
| Side products | Proto-deboronation of the boronic acid | Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure the base is not excessively strong or the reaction time too long at high temperatures. |
| Homocoupling of the boronic acid | This can indicate issues with the catalyst or the presence of oxygen. Ensure the reaction is run under a strict inert atmosphere. |
Sonogashira Coupling
Issue: Incomplete conversion or formation of homocoupled alkyne (Glaser coupling) in the Sonogashira reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst | A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Ensure both are of good quality. |
| Low yield | Unsuitable base | An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used and also serves as a solvent. Ensure the base is dry and freshly distilled. |
| Poor solubility | Consider using a co-solvent like THF or DMF to improve the solubility of the aryl bromide. | |
| Glaser homocoupling | Presence of oxygen | This is a common side reaction. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inappropriate Pd/Cu ratio | The ratio of palladium to copper can influence the extent of homocoupling. Try reducing the amount of copper co-catalyst. Copper-free Sonogashira conditions can also be explored. |
Buchwald-Hartwig Amination
Issue: Low conversion or decomposition of starting materials in the Buchwald-Hartwig amination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| No reaction | Poor ligand choice | For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are generally preferred. Consider ligands such as XPhos, SPhos, or RuPhos. |
| Low yield | Incorrect base strength | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective. |
| Catalyst deactivation | The highly fluorinated substrate or the amine may interact with the catalyst in an unproductive manner. Ensure high-purity reagents and a strict inert atmosphere. | |
| Decomposition | Reaction temperature is too high | While heating is often necessary, excessive temperatures can lead to decomposition of the starting materials, product, or catalyst. Screen a range of temperatures (e.g., 80-110 °C). |
| Hydrodehalogenation | This side reaction can occur, particularly with strong bases and certain ligands. Using a less coordinating solvent or a weaker base might mitigate this issue. |
Data Presentation: Reaction Yields
The following tables summarize typical reaction conditions and yields for cross-coupling reactions with this compound and analogous electron-deficient aryl bromides.
Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 98 |
Note: Data for analogous compounds is presented as a starting point for optimization.
Table 2: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride
| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| n-Hexylamine | [Pd(allyl)Cl]₂ | tBuXPhos | LiHMDS | THF | 80 | 12 | 88 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
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Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
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To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
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Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and this compound (1.0 mmol, 1.0 equiv.).
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Evacuate and backfill the Schlenk tube with the inert gas three times.
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Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
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Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
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Filter, concentrate, and purify the crude product by column chromatography.
Technical Support Center: Palladium-Catalyzed Reactions of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in palladium-catalyzed cross-coupling reactions. The highly electron-deficient and sterically hindered nature of this substrate presents unique challenges, and this guide aims to address common issues and provide solutions.
General Considerations for a Highly Deactivated Substrate
The chemical structure of this compound, with its perfluorinated ring and a strong electron-withdrawing trifluoromethyl group, significantly influences its reactivity in palladium-catalyzed reactions. Key considerations include:
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Accelerated Oxidative Addition: The electron-deficient nature of the aryl bromide is expected to facilitate the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions.
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Potential for Side Reactions: The presence of multiple C-F bonds introduces the possibility of side reactions such as hydrodefluorination, where a C-F bond is cleaved and replaced with a C-H bond.
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Catalyst and Ligand Selection: The choice of palladium catalyst and, crucially, the phosphine ligand is critical to stabilize the catalytic intermediates and promote the desired reductive elimination over competing side pathways. Bulky, electron-rich ligands are often required.
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Base Sensitivity: While a base is necessary for many cross-coupling reactions, strong bases in the presence of protic solvents might lead to decomposition of the starting material or unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing low conversion despite using standard palladium catalysis conditions?
A1: The high steric hindrance and electron deficiency of this compound can lead to catalyst inhibition or deactivation. Consider screening a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) and ensure your palladium precatalyst is of high quality and properly activated.
Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my expected product. What could it be?
A2: A common side reaction with polyfluorinated aromatics is hydrodehalogenation or hydrodefluorination, where the bromine atom or a fluorine atom is replaced by a hydrogen atom. This can be confirmed by mass spectrometry and NMR. To mitigate this, ensure strictly anhydrous and deoxygenated reaction conditions and consider using a milder base or a different solvent system.
Q3: How do I choose the optimal ligand for my reaction with this substrate?
A3: There is no one-size-fits-all answer, and ligand screening is often necessary. For Suzuki-Miyaura and Buchwald-Hartwig reactions with this type of substrate, bulky and electron-donating biaryl phosphine ligands such as SPhos, XPhos, or RuPhos often give good results by promoting the reductive elimination step and preventing catalyst decomposition.
Q4: Can I use standard bases like sodium carbonate or potassium phosphate?
A4: While these bases can be effective, their strength and the presence of water can influence the extent of side reactions. For sensitive substrates, consider using weaker inorganic bases or non-nucleophilic organic bases. Anhydrous conditions are highly recommended to suppress hydrodehalogenation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product and formation of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Transmetalation | Increase the amount of base or switch to a stronger, non-aqueous base (e.g., CsF, K₃PO₄). | Improved rate of transmetalation, leading to higher product yield. |
| Catalyst Deactivation | Use a more robust ligand, such as a biaryl phosphine ligand (e.g., SPhos, XPhos). Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). | Stabilization of the palladium catalyst, leading to higher turnover numbers and improved yield. |
| Protodeborylation of Boronic Acid | Use the boronic acid pinacol ester (BPin) instead of the free boronic acid. Ensure anhydrous reaction conditions. | Increased stability of the boron reagent, reducing the formation of the homocoupled byproduct. |
Problem: Significant formation of 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene (hydrodehalogenation product).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Protic Impurities | Use rigorously dried solvents and reagents. Degas the reaction mixture thoroughly. | Minimized source of protons, reducing the rate of hydrodehalogenation. |
| β-Hydride Elimination from Pd-H Species | Use a ligand that promotes rapid reductive elimination, such as a bulky biaryl phosphine. | The desired C-C bond formation outcompetes the hydrodehalogenation pathway. |
| Reaction Temperature Too High | Lower the reaction temperature and monitor the reaction over a longer period. | Reduced rate of side reactions that may have a higher activation energy. |
Buchwald-Hartwig Amination
Problem: Low yield of the desired arylamine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Catalyst Activity | Screen different palladium precatalysts and bulky phosphine ligands (e.g., RuPhos, BrettPhos). | Identification of a more active catalytic system for this challenging substrate. |
| Amine Basicity Too Low | Use a stronger base to facilitate deprotonation of the amine (e.g., NaOtBu, LHMDS). | Increased concentration of the active nucleophile, leading to a higher reaction rate. |
| Steric Hindrance | For hindered amines, use a ligand with a wider bite angle (e.g., Xantphos). | Improved accessibility of the amine to the palladium center. |
Problem: Formation of defluorinated byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions with the Base | Use a weaker base if compatible with the amine's pKa (e.g., K₃PO₄, Cs₂CO₃). | Reduced degradation of the starting material or catalyst. |
| Reaction Conditions Too Harsh | Optimize the reaction temperature and time to find a balance between conversion and side product formation. | Maximized yield of the desired product while minimizing defluorination. |
Stille Coupling
Problem: Homocoupling of the organostannane reagent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Transmetalation | Add a copper(I) co-catalyst (e.g., CuI) to accelerate transmetalation. | The desired cross-coupling reaction is favored over homocoupling. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere. | Prevention of oxidative processes that can lead to homocoupling. |
Heck Reaction
Problem: Low yield and formation of regioisomeric products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Alkene Coordination | For electron-rich alkenes, consider using a more electron-deficient palladium catalyst. | Enhanced coordination of the alkene to the palladium center. |
| β-Hydride Elimination Issues | Use a ligand that can control the regioselectivity of the β-hydride elimination step. | Formation of the desired linear or branched product. |
Data Presentation: Representative Reaction Conditions and Yields
Disclaimer: The following data is a representative compilation based on literature for structurally similar polyfluorinated compounds and should be used as a starting point for optimization. Actual yields for this compound may vary.
Table 1: Suzuki-Miyaura Coupling of Polyfluoroaryl Bromides
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Product (Hydrodehalogenation %) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 | <5 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | CsF (2) | 1,4-Dioxane | 100 | 16 | 80-90 | <7 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 24 | 60-75 | 10-15 |
Table 2: Buchwald-Hartwig Amination of Polyfluoroaryl Bromides
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Product (Hydrodehalogenation %) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 90-98 | <3 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.4) | 1,4-Dioxane | 110 | 24 | 75-85 | 5-10 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ (2) | t-BuOH | 90 | 16 | 80-90 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
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Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Solvent Addition: Add degassed anhydrous solvent (e.g., Toluene, 5 mL).
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%) to an oven-dried reaction vessel.
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Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).
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Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane, 5 mL).
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Reaction: Seal the vessel and heat to the desired temperature (e.g., 100-110 °C). Monitor the reaction by TLC or LC-MS.
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Work-up: After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Technical Support Center: Purification of Products from 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: In Suzuki-Miyaura coupling reactions, common impurities include unreacted starting materials (the parent bromoarene and the boronic acid), homocoupled byproducts from the boronic acid, protodeborylated arenes, and residual palladium catalyst.[1][2] For Grignard reactions, a significant byproduct can be the homocoupled biphenyl, formed from the reaction between the Grignard reagent and unreacted starting material.[3] Inorganic salts from the base used in the reaction are also common in the crude product mixture of many reaction types.[1]
Q2: What is the recommended initial work-up procedure for a reaction mixture containing a product derived from this compound?
A2: A standard aqueous work-up is the essential first step to remove the majority of inorganic salts and water-soluble impurities.[1][4] This typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane, followed by washing with water or brine.[1][5] For Grignard reactions, a careful quench with a saturated aqueous solution of ammonium chloride is recommended to neutralize any unreacted Grignard reagent.[4]
Q3: Which chromatographic techniques are most effective for purifying highly fluorinated aromatic compounds?
A3: Standard silica gel column chromatography is a common and effective method.[5][6] However, due to the unique properties of highly fluorinated compounds, specialized fluorinated stationary phases (e.g., Pentafluorophenyl (PFP), Tridecafluoro (TDF), and Fluorochrom (FCM)) can offer enhanced selectivity and retention, aiding in the separation of fluorinated molecules from each other and from non-fluorous compounds.[1] Reverse-phase HPLC with C18 or fluorinated stationary phases can also be a powerful tool for purification.[2]
Q4: How can I effectively remove residual palladium catalyst from my purified product?
A4: Residual palladium can often be removed by column chromatography.[1] For trace amounts at parts-per-million (ppm) levels, specialized scavengers can be employed. These are materials like functionalized silica that can selectively bind to the palladium, allowing it to be filtered off.[1] Filtering the reaction mixture through a pad of Celite after the initial work-up can also help remove palladium black and inorganic salts.[5]
Q5: What are some good starting points for developing a recrystallization protocol for a polyfluorinated biaryl product?
A5: Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate.[7] For highly fluorinated, non-polar compounds, a mixture of a solvent in which the compound is soluble (like dichloromethane or ether) and an anti-solvent in which it is less soluble (like n-pentane or n-hexane) is a good starting point.[8][9] A systematic approach to solvent screening is crucial for success.[10]
Troubleshooting Guides
Column Chromatography Purification
Issue: Co-elution of the desired product with impurities.
| Possible Cause | Suggested Solution |
| Insufficient Resolution: The polarity difference between the product and impurity is too small for the chosen solvent system. | Optimize Solvent System: Test various solvent systems with different polarities using Thin Layer Chromatography (TLC) to find optimal separation conditions. A shallow solvent gradient during column chromatography can be effective.[1] Change Stationary Phase: If using silica gel, consider switching to a fluorinated stationary phase (e.g., PFP) which can offer different selectivity for fluorinated compounds. |
| Column Overload: Too much crude product was loaded onto the column. | Reduce Sample Load: Use a larger column or reduce the amount of material being purified in a single run. The weight of the adsorbent should typically be 20-50 times the sample weight.[11] |
Issue: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Acidic or Basic Nature of Compound/Impurities: The compound or impurities may be interacting strongly with the silica gel. | Add a Modifier to the Eluent: For basic compounds (e.g., those containing a nitrogen heterocycle), adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel and improve peak shape. For acidic compounds, a small amount of acetic acid can be added.[12] |
| Inappropriate Sample Loading: The sample was not loaded in a concentrated band. | Improve Loading Technique: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase for wet loading. For dry loading, adsorb the crude product onto a small amount of silica gel and carefully add it to the top of the column. |
Recrystallization Purification
Issue: The product oils out instead of forming crystals.
| Possible Cause | Suggested Solution |
| High Concentration of Impurities: Impurities can inhibit crystal lattice formation. | Pre-purify by Chromatography: Run a quick column to remove the bulk of the impurities and then attempt recrystallization on the partially purified material.[1] |
| Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation and oiling out. | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Inappropriate Solvent System: The solvent may be too good, or the solubility difference between hot and cold is not ideal. | Re-evaluate Solvents: Experiment with different solvent and anti-solvent combinations. A good recrystallization solvent will dissolve the compound when hot but not when cold. |
Issue: Low recovery of the purified product.
| Possible Cause | Suggested Solution |
| Too Much Solvent Used: The compound has significant solubility in the cold mother liquor. | Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required to achieve a saturated solution. |
| Premature Crystallization During Filtration: The product crystallizes on the filter paper or in the funnel during hot filtration. | Keep Apparatus Hot: Warm the funnel and receiving flask before filtration. Perform the filtration quickly. |
| Product is Highly Soluble in the Chosen Solvent: Even at low temperatures, a significant amount of product remains dissolved. | Change Solvent System: Select a solvent in which the product has lower solubility at cold temperatures. |
Quantitative Data Summary
Table 1: Representative TLC Data for a Suzuki Coupling Product
Reaction: this compound + Phenylboronic Acid
| Compound | Rf Value (10% Ethyl Acetate in Hexane on Silica Gel) | Rf Value (20% Dichloromethane in Hexane on Silica Gel) |
| Desired Product | 0.35 | 0.45 |
| Starting Bromoarene | 0.60 | 0.70 |
| Biphenyl (Homocoupling) | 0.65 | 0.75 |
Table 2: Comparison of Purification Methods for a Suzuki Coupling Product
| Purification Method | Typical Purity | Typical Recovery | Notes |
| Silica Gel Column Chromatography | >98% | 70-90% | Effective for removing baseline impurities and unreacted starting materials. |
| Recrystallization (Ethanol/Water) | >99% | 60-80% | Can be very effective if a suitable solvent system is found; may require prior chromatographic purification. |
| Preparative HPLC (Reverse Phase) | >99.5% | 50-70% | Useful for very high purity requirements, but often with lower recovery. |
Experimental Protocols
Protocol 1: Purification of a Polyfluorinated Biaryl by Column Chromatography
This protocol describes the purification of 4-phenyl-1,2,3,5-tetrafluoro-6-(trifluoromethyl)benzene, a product of a Suzuki coupling reaction.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of 10% ethyl acetate in hexanes.
-
Visualize the spots under UV light. The desired product should have an Rf value of approximately 0.3-0.4.[6]
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a 1 cm layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in 5% ethyl acetate in hexanes.
-
Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.
-
Add a 1 cm layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add this dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (5% ethyl acetate in hexanes) to the top of the column.
-
Apply gentle pressure to begin elution.
-
Collect fractions and monitor the separation by TLC.
-
Once the starting materials and non-polar impurities have eluted, a gradient elution can be started by gradually increasing the polarity (e.g., to 10% ethyl acetate in hexanes) to elute the desired product.
-
-
Isolation of Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified polyfluorinated biaryl.
-
Protocol 2: Recrystallization of a Polyfluorinated Biaryl
This protocol provides a general method for the recrystallization of a solid polyfluorinated biaryl product.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or hexanes).
-
If the compound dissolves readily at room temperature, the solvent is not suitable.
-
If the compound is insoluble at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a two-solvent system (e.g., dichloromethane/pentane) can be tested.[9]
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of products from organic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. reddit.com [reddit.com]
"1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene" stability and storage conditions
This technical support guide provides essential information on the stability and storage of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS No. 17823-46-0) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. One supplier recommends storage at room temperature. It is stable under normal storage conditions.
Q2: What are the known incompatibilities for this chemical?
A2: Avoid contact with strong oxidizing agents. It is also crucial to keep the compound away from open flames, hot surfaces, and any potential sources of ignition.
Q3: Is this compound sensitive to air or moisture?
A3: The Safety Data Sheet (SDS) indicates that the compound is stable under normal conditions and does not specifically mention air or moisture sensitivity. However, as a best practice for halogenated organic compounds, it is recommended to handle it in a dry environment and to keep the container tightly sealed when not in use.
Q4: What are the signs of decomposition?
A4: While the compound is generally stable, thermal decomposition can occur at high temperatures, leading to the release of irritating gases and vapors. Visual signs of degradation could include a change in color or the appearance of precipitates. Any unexpected results in your experiments could also be an indicator of compound impurity or degradation.
Q5: What are the primary hazards associated with this compound?
A5: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation or impurity. | Verify the purity of the compound using an appropriate analytical technique (e.g., GC-MS, NMR). If degradation is suspected, obtain a fresh batch. Review storage conditions to ensure they are appropriate. |
| Visible change in liquid's appearance (e.g., color change) | Decomposition or contamination. | Do not use the compound. Dispose of it according to your institution's hazardous waste disposal procedures. Investigate potential sources of contamination in your storage or handling procedures. |
| Spill | Accidental release during handling. | For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 17823-46-0 | [1][] |
| Molecular Formula | C₇BrF₇ | |
| Molecular Weight | 296.97 g/mol | |
| Boiling Point | 152-153 °C | [1] |
| Density | ~1.929 g/mL at 25 °C | [] |
| Appearance | Colorless liquid | [3] |
| Storage Temperature | Room Temperature |
Experimental Protocols
General Handling Protocol for this compound
This protocol outlines the general steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure you are wearing the appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.
-
Conduct all handling of the compound within a certified chemical fume hood to avoid inhalation of vapors.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
Ensure an eye wash station and safety shower are accessible.
-
-
Handling:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Use clean, dry glassware and equipment to prevent contamination.
-
Dispense the required amount of the liquid carefully, avoiding splashing.
-
Keep the container tightly sealed when not in use to prevent atmospheric contamination.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
-
Storage:
-
Store the compound in its original, tightly sealed container.
-
Keep it in a designated, well-ventilated, cool, and dry storage area for chemicals.
-
Store away from incompatible materials, particularly strong oxidizing agents and sources of ignition.
-
-
Disposal:
-
Dispose of any unused compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Cross-Coupling Reactions with Polyfluorinated Aryl Bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions with polyfluorinated aryl bromides.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with polyfluorinated aryl bromides often challenging?
A1: Polyfluorinated aryl bromides present unique challenges due to the strong electron-withdrawing nature of the fluorine atoms. This electronic property can significantly influence the reactivity of the C-Br bond and the aryl ring itself, leading to issues such as slow oxidative addition, catalyst deactivation, and competing side reactions. The high electron deficiency of the aromatic system makes these substrates behave differently from their non-fluorinated or less-fluorinated counterparts.
Q2: What is the most common side reaction observed in these couplings, and how can I detect it?
A2: A prevalent side reaction is dehalogenation , where the bromine atom is replaced by a hydrogen atom, resulting in a hydrodehalogenated arene byproduct.[1][2] This unwanted reaction consumes the starting material and reduces the yield of the desired cross-coupled product.[1] You can detect dehalogenation using standard analytical techniques:
-
TLC: The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl bromide.[1]
-
GC-MS: Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[1]
-
¹H NMR: The crude product's ¹H NMR spectrum will display a new proton signal in the aromatic region where the bromine atom was previously located.[1]
Another potential side reaction, particularly with highly fluorinated systems, is hydrodefluorination , where a fluorine atom is replaced by hydrogen.
Q3: Can nucleophilic aromatic substitution (SNAr) compete with the desired cross-coupling reaction?
A3: Yes, the high electron deficiency of polyfluorinated aryl rings makes them susceptible to nucleophilic aromatic substitution (SNAr). Depending on the nucleophilicity of the reagents and the reaction conditions, SNAr can be a significant competing pathway, leading to the formation of undesired byproducts. Careful selection of the base and reaction temperature is crucial to minimize this side reaction.
Troubleshooting Guides
Issue 1: Low or No Yield
Q: My cross-coupling reaction with a polyfluorinated aryl bromide is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low yields in these reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For electron-deficient polyfluorinated aryl bromides, standard catalyst systems may not be effective.
-
Recommendation: Employ electron-rich and sterically hindered phosphine ligands, such as Buchwald or cataCXium ligands, which have been shown to improve catalyst performance in cross-coupling reactions.[3] For Suzuki couplings, consider using more stable boron reagents like pinacol esters or MIDA boronates to prevent degradation.[4]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can lead to side reactions or catalyst deactivation.
-
Recommendation: For Suzuki couplings, milder bases like K₃PO₄, KF, or Cs₂CO₃ are often beneficial to minimize protodeboronation of the boronic acid partner.[4] For Buchwald-Hartwig aminations, the choice of base is highly dependent on the amine nucleophile.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can promote catalyst decomposition and side reactions like dehalogenation.[1]
-
Recommendation: Optimize the reaction temperature and time. It may be beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.
Issue 2: Significant Dehalogenation Byproduct
Q: I am observing a significant amount of the dehalogenated byproduct in my reaction mixture. How can I suppress this side reaction?
A: Dehalogenation is a common issue, particularly with electron-rich phosphine ligands and certain bases.
Troubleshooting Steps:
-
Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation.
-
Recommendation: While electron-rich ligands are often necessary for the oxidative addition step, a very high electron density can sometimes favor dehalogenation. Screening a range of ligands with varying steric and electronic properties can help identify an optimal choice that favors cross-coupling over dehalogenation.
-
-
Base and Solvent Choice: The base and solvent can influence the dehalogenation pathway.
-
Recommendation: Avoid bases that can act as hydride donors. Ensure that solvents are anhydrous, as water can sometimes be a proton source for dehalogenation.[6]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of dehalogenation.[1]
-
Recommendation: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for catalyst and ligand performance in various cross-coupling reactions.
Table 1: Comparison of Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | Aryl Chloride | Primary Aniline | KOtBu | Toluene | 100 | 90 |
| RuPhos | Aryl Bromide | Secondary Amine | NaOtBu | Dioxane | 80 | 85 |
| SPhos | Aryl Bromide | Primary Amine | K₃PO₄ | t-BuOH | 110 | 92 |
| cataCXium A | Aryl Chloride | Primary Amine | K₃PO₄ | Toluene | 100 | 88 |
Data compiled from a meta-analysis of Buchwald-Hartwig reactions. The specific polyfluorinated aryl bromide may exhibit different reactivity, but this provides a starting point for ligand selection.[7]
Table 2: Heck Reaction of Bromobenzene with Styrene - Optimization of Conditions
| Catalyst | Base | Additive | Solvent | Temp (°C) | Conversion (%) |
| Pd/C | Na₂CO₃ | - | NMP | 150 | 75 |
| Pd/BaSO₄ | Na₂CO₃ | - | NMP | 150 | 68 |
| Pd EnCat | Na₂CO₃ | Bu₄NCl | NMP | 150 | 95 |
| Pd/C | K₂CO₃ | - | DMF | 140 | 65 |
| Pd EnCat | K₂CO₃ | Bu₄NBr | DMF | 140 | 88 |
This table provides a comparison of supported palladium catalysts and conditions for the Heck reaction. While not with a polyfluorinated substrate, it offers insights into catalyst and additive effects.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Polyfluorinated Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Polyfluorinated aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the polyfluorinated aryl bromide, arylboronic acid/ester, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Polyfluorinated Aryl Bromide
This protocol is a general guideline and should be optimized for the specific amine and aryl bromide.
Materials:
-
Polyfluorinated aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the polyfluorinated aryl bromide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Technical Support Center: Reactions of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
General Considerations
Q1: What are the key safety precautions when working with this compound and the solvents used in its reactions?
A1: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many solvents used in its reactions are flammable and/or toxic. For instance, toluene and dioxane are flammable, and DMF is a suspected reprotoxin. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before starting any experiment. Reactions, particularly palladium-catalyzed cross-couplings, should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure reproducibility.
Suzuki-Miyaura Cross-Coupling Reactions
Q2: I am experiencing low to no yield in a Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings involving this electron-deficient substrate can stem from several factors. Here is a troubleshooting workflow to address this issue:
-
Inadequate Catalyst Activity: The electron-withdrawing nature of the fluoro and trifluoromethyl substituents can affect the oxidative addition step.
-
Solution: Ensure your palladium catalyst is active. Use a pre-catalyst or activate the catalyst in situ. Consider using ligands that promote oxidative addition to electron-deficient aryl halides, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
-
-
Incorrect Solvent Choice: Solvent polarity can significantly impact the reaction rate and yield.
-
Solution: A range of solvents can be used, from ethereal solvents like THF and dioxane to polar aprotic solvents like DMF and DMSO, as well as aromatic hydrocarbons like toluene.[1] A biphasic system (e.g., toluene/water) is often effective. Screen a variety of solvents to find the optimal one for your specific boronic acid partner.
-
-
Base Incompatibility: The choice and quality of the base are crucial.
-
Solution: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous. The strength of the base can influence the transmetalation step.
-
-
Low Reaction Temperature: The high stability of the C-Br bond in this polyfluorinated system might require higher temperatures for efficient reaction.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C up to 120-140 °C, while monitoring for decomposition.[1]
-
Q3: What is a general experimental protocol for a Suzuki-Miyaura coupling with this substrate?
A3: The following is a general protocol that may require optimization for specific coupling partners:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield. What should I consider for optimization?
A4: The success of a Buchwald-Hartwig amination on this highly electron-deficient substrate is highly dependent on the careful selection of the catalyst system and reaction conditions.
-
Ligand Choice is Critical: The ligand plays a crucial role in the catalytic cycle.
-
Solution: For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.
-
-
Solvent Selection: Aprotic solvents are generally used.
-
Solution: Toluene and 1,4-dioxane are common choices. For some systems, polar aprotic solvents like DMF can be beneficial, but be mindful of potential side reactions. Ensure the solvent is anhydrous and deoxygenated.
-
-
Base Strength and Solubility: The base deprotonates the amine to form the active nucleophile.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of base can depend on the pKa of the amine.
-
-
Reaction Temperature: Insufficient heat can lead to slow reaction rates.
-
Solution: These reactions are often run at elevated temperatures (e.g., 80-110 °C).
-
Q5: Can you provide a starting experimental protocol for the Buchwald-Hartwig amination?
A5: Below is a general procedure that should be optimized for your specific amine.
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Q6: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an oxygen or nitrogen nucleophile, but the reaction is not proceeding. What are the key factors to consider?
A6: While the fluorine and trifluoromethyl groups strongly activate the ring for nucleophilic attack, the success of an SNAr reaction depends on several factors.
-
Solvent Choice: This is often the most critical parameter in SNAr reactions.
-
Solution: Dipolar aprotic solvents such as DMF, DMSO, NMP, or sulfolane are highly recommended. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
-
-
Nucleophile Strength: A sufficiently strong nucleophile is required.
-
Solution: For O-nucleophiles, using the corresponding alkoxide or phenoxide (generated with a base like NaH or K₂CO₃) is necessary. For N-nucleophiles, primary and secondary amines can often react directly, but the addition of a base can be beneficial.
-
-
Temperature: Thermal energy is often required to overcome the activation barrier.
-
Solution: If the reaction is slow at room temperature, gradually increase the temperature. Reactions are often heated to 60-120 °C.
-
-
Leaving Group: In this molecule, both bromine and fluorine can potentially act as leaving groups.
-
Solution: Generally, in polyfluoroaromatic compounds, fluorine is a better leaving group than bromine in SNAr reactions. However, the position of the attack will be directed by the activating groups. For this substrate, nucleophilic attack is most likely to occur at the positions activated by the trifluoromethyl group.
-
Q7: What is a representative protocol for an SNAr reaction with this substrate?
A7: The following is a general protocol for an SNAr reaction with a generic nucleophile.
-
To a round-bottom flask, add this compound (1.0 equiv.) and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.) if required to generate the nucleophile in situ.
-
Add the nucleophile (e.g., a phenol or an amine, 1.1-1.5 equiv.).
-
Add a dry, polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Polyfluorinated Aryl Bromides *
| Solvent System | Typical Temperature (°C) | Base | Catalyst/Ligand | Outcome/Remarks |
| Toluene / H₂O | 80 - 110 | K₂CO₃, Cs₂CO₃ | Pd(PPh₃)₄ | Good for a wide range of boronic acids. Biphasic system often aids in product isolation. |
| 1,4-Dioxane / H₂O | 80 - 100 | K₃PO₄ | Pd(dppf)Cl₂ | Effective for heteroaryl boronic acids. Dioxane is a suspected carcinogen. |
| THF | 60 - 70 | Na₂CO₃ | Pd(PPh₃)₄ | Lower boiling point may require longer reaction times.[1] |
| DMF | 100 - 140 | K₂CO₃ | Pd(OAc)₂ / SPhos | Higher temperatures can be achieved, potentially increasing reaction rates.[1] Risk of catalyst decomposition at very high temperatures. |
| DMSO | 120 - 140 | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Can be effective for challenging couplings due to its high boiling point and polarity.[1] Difficult to remove during workup. |
*Data is based on general observations for polyfluorinated aryl bromides and may require optimization for this compound.
Table 2: Solvent and Base Guide for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides *
| Solvent | Base | Typical Temperature (°C) | Ligand | Outcome/Remarks |
| Toluene | NaOtBu | 90 - 110 | XPhos, SPhos | A very common and effective combination. NaOtBu is a strong base suitable for many amines. |
| 1,4-Dioxane | K₃PO₄ | 100 | RuPhos | A weaker base, which can be advantageous for substrates with base-sensitive functional groups. |
| THF | LHMDS | 60 - 70 | BrettPhos | LHMDS is a strong, non-nucleophilic base. THF's lower boiling point might necessitate longer reaction times. |
| tert-Amyl alcohol | K₃PO₄ | 100 | Buchwald Ligands | Can be a good solvent for some systems, particularly with weaker bases. |
*This table provides general guidance for electron-deficient aryl bromides and should be used as a starting point for optimization.
Table 3: Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| DMF (N,N-Dimethylformamide) | 36.7 | 153 | Excellent choice for many SNAr reactions. High polarity and boiling point. |
| DMSO (Dimethyl sulfoxide) | 47.2 | 189 | Highly polar, high boiling point. Very effective at accelerating SNAr rates. Can be difficult to remove. |
| NMP (N-Methyl-2-pyrrolidone) | 32.2 | 202 | Similar to DMF but with a higher boiling point. Good for less reactive substrates. |
| Sulfolane | 43.3 | 285 | Very high boiling point and polarity. Used for very unreactive systems. |
| Acetonitrile | 37.5 | 82 | Lower boiling point, can be used for more reactive substrates. |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Technical Support Center: Coupling Reactions of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in various coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, with a focus on temperature optimization.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Incorrect Temperature | The highly electron-deficient nature of the substrate may alter optimal reaction temperatures. Systematically screen temperatures, for example, from room temperature up to 120 °C, in small increments (e.g., 10-20 °C). Lower temperatures may be sufficient and can prevent side reactions. |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure proper reduction to Pd(0) is occurring. Temperature can affect catalyst activation and stability. Some catalyst systems require higher temperatures for activation, while prolonged exposure to high temperatures can lead to decomposition. |
| Ligand Degradation | Phosphine-based ligands can be sensitive to high temperatures. If you suspect ligand degradation, try running the reaction at a lower temperature for a longer duration. Consider using more thermally stable ligands. |
| Poor Solubility | The substrate or other reagents may not be fully dissolved at lower temperatures. Gradually increase the temperature to improve solubility, ensuring it does not exceed the decomposition temperature of any component. A change of solvent to one with a higher boiling point may also be necessary. |
| Base Incompatibility | The choice of base is critical and its effectiveness can be temperature-dependent. Ensure the base is strong enough for the specific coupling reaction but not so strong as to cause side reactions, which can be exacerbated at higher temperatures. |
Issue 2: Formation of Side Products (e.g., Protodebromination, Homocoupling)
| Potential Cause | Troubleshooting Steps & Temperature Considerations |
| High Reaction Temperature | Elevated temperatures can often lead to an increase in side reactions.[1][2] If significant side products are observed, reduce the reaction temperature. A time course study at a lower temperature might reveal that the main reaction proceeds to completion, albeit more slowly. |
| Incorrect Stoichiometry | Ensure the ratio of reactants is optimal. An excess of the coupling partner or base can sometimes lead to side reactions, which may become more prevalent at higher temperatures. |
| Atmosphere Contamination | The presence of oxygen or moisture can lead to catalyst deactivation and promote side reactions. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki coupling reaction with this substrate?
A1: For Suzuki-Miyaura coupling reactions involving electron-deficient aryl bromides, a good starting point is typically between 80-100 °C.[3][4] Due to the high degree of fluorination in "this compound", which increases its reactivity, you may find that lower temperatures are also effective. It is recommended to perform a small-scale temperature screen to find the optimal conditions for your specific coupling partners and catalyst system.
Q2: How does temperature affect Buchwald-Hartwig amination with this substrate?
A2: Temperature is a critical parameter in Buchwald-Hartwig amination.[5][6][7][8] Generally, these reactions are run at elevated temperatures, often in the range of 80-110 °C, to facilitate the catalytic cycle.[7] However, with a highly activated substrate like this, it's possible that lower temperatures could be sufficient. High temperatures can sometimes lead to decomposition of the starting materials, catalyst, or product. If you observe degradation, lowering the temperature is a key troubleshooting step.
Q3: Can Sonogashira couplings of this substrate be performed at room temperature?
A3: While many Sonogashira reactions require heating, room-temperature couplings of aryl bromides have been successfully achieved, often with the use of highly active catalyst systems and specific ligands.[2][9][10] Given the electron-deficient nature of your substrate, a room-temperature Sonogashira coupling is plausible. Success at room temperature will heavily depend on the choice of catalyst, ligand, base, and solvent.
Q4: What are the signs of catalyst decomposition due to high temperature?
A4: A common sign of palladium catalyst decomposition is the formation of palladium black, a fine black precipitate.[11] This indicates the aggregation of Pd(0) into an inactive form. If you observe this, it is a strong indication that the reaction temperature is too high for the chosen catalyst system.
Q5: How can I minimize homocoupling of the boronic acid in a Suzuki reaction?
A5: Homocoupling of boronic acids can be promoted by the presence of oxygen and higher temperatures. To minimize this side reaction, ensure your reaction is thoroughly deoxygenated. Running the reaction at the lowest effective temperature can also help to reduce the rate of this unwanted side reaction.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) to an oven-dried reaction vessel.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., start with 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for temperature optimization in coupling reactions.
Caption: A logical diagram for troubleshooting common issues in coupling reactions, highlighting temperature as a primary factor.
References
- 1. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Preventing hydrodehalogenation of "1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with the highly electron-deficient substrate, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene. Our aim is to help you minimize side reactions, particularly hydrodehalogenation, and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem with this compound?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of the undesired byproduct 1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene.[1] This reduces the yield of your target molecule and complicates purification. Due to the strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group, the carbon-bromine bond in this compound is susceptible to this side reaction.
Q2: What are the primary causes of hydrodehalogenation in my experiments?
A2: The main culprit is typically the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These species can arise from various sources in your reaction mixture, including:
-
Solvents: Protic solvents like alcohols or even trace amounts of water in aprotic polar solvents like DMF can act as hydride donors.[1]
-
Bases: Certain bases, especially strong organic bases or those with β-hydrides, can contribute to the formation of Pd-H.
-
Starting Materials/Reagents: Impurities or decomposition products of your reagents can sometimes act as a source of hydrides.
Q3: How does the choice of catalyst and ligand affect the extent of hydrodehalogenation?
A3: The catalyst and ligand system is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often recommended.[1] These ligands promote the desired reductive elimination step to form your product and can stabilize the palladium catalyst, making it less prone to side reactions.[1] Less bulky or electron-poor ligands may not be as effective in preventing hydrodehalogenation.
Q4: Can the reaction temperature influence the amount of hydrodehalogenation byproduct?
A4: Yes, temperature plays a significant role. Higher temperatures can sometimes increase the rate of hydrodehalogenation.[1] It is often beneficial to run reactions at the lowest temperature that still allows for a reasonable reaction rate for the desired cross-coupling.
Troubleshooting Guides
Issue 1: Significant formation of the hydrodehalogenated byproduct is observed.
This is a common issue when working with electron-deficient aryl bromides. The following workflow can help you systematically troubleshoot and minimize this side reaction.
Issue 2: Low or no yield of the desired cross-coupling product.
If you are experiencing low yields even with minimal hydrodehalogenation, consider the following factors related to the high degree of fluorination in your substrate.
Data Presentation: Impact of Reaction Parameters on Hydrodehalogenation
The following tables summarize the general impact of various reaction parameters on the formation of the hydrodehalogenated byproduct. Note that actual results will vary based on the specific cross-coupling reaction and coupling partner.
Table 1: General Influence of Reaction Parameters on Hydrodehalogenation
| Parameter | Condition Favoring Hydrodehalogenation | Condition Minimizing Hydrodehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos) | Bulky ligands accelerate the desired reductive elimination step.[1] |
| Base | Strong organic bases (e.g., NaOtBu in some cases), Amine bases | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Weaker bases are less likely to act as a hydride source or promote pathways leading to Pd-H formation.[1] |
| Solvent | Polar aprotic (e.g., DMF), Alcohols | Non-polar aprotic (e.g., Toluene, Dioxane) | Toluene is less likely to be a hydride donor compared to alcohols or DMF.[1] |
| Temperature | High temperature | Lower temperature (e.g., RT to 80 °C) | The activation energy for hydrodehalogenation can be lower, so lowering the temperature suppresses it more significantly.[1] |
Experimental Protocols
The following are detailed, adaptable methodologies for key cross-coupling reactions with this compound. It is crucial to optimize these conditions for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene (to achieve a ~0.1 M concentration of the aryl bromide) and degassed water (10% v/v of toluene) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling
This protocol outlines a general procedure for the Heck reaction with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (If hydrodehalogenation is severe, consider switching to Toluene or Dioxane)
Procedure:
-
In a sealable reaction tube, combine this compound, the alkene, and triethylamine in DMF.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Pd(OAc)₂ and P(o-tolyl)₃.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is for the coupling of a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with THF.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with saturated aqueous NH₄Cl solution and brine, then dry and concentrate.
-
Purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the coupling with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) (Note: for sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be required)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene and the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (GC-MS or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene and Other Brominated Fluorobenzenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, fluorinated aromatic compounds serve as indispensable building blocks. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective, data-driven comparison of the performance of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene against other common brominated fluorobenzenes in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary synthetic chemistry.
Executive Summary
This compound is a highly electron-deficient aryl bromide, a characteristic that profoundly influences its reactivity in cross-coupling reactions. While the electron-withdrawing nature of the fluorine and trifluoromethyl substituents can facilitate the initial oxidative addition step in catalytic cycles like the Suzuki-Miyaura coupling, it can also present challenges in other stages of the reaction. This guide presents a comparative analysis of its reactivity alongside other brominated fluorobenzenes, supported by experimental data, to inform substrate selection and reaction optimization.
Physical and Chemical Properties
A comparison of the fundamental physical and chemical properties of this compound and other selected brominated fluorobenzenes is crucial for understanding their behavior in chemical reactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 17823-46-0 | C7BrF7 | 296.97 | Not Reported | Not Reported |
| 1-Bromo-2,3,5,6-tetrafluorobenzene | 1559-88-2 | C6HBrF4 | 228.97 | 143-143.5 | 1.883 |
| Bromopentafluorobenzene | 344-04-7 | C6BrF5 | 246.96 | 137-138 | 1.99 |
| 1-Bromo-2,4,6-trifluorobenzene | 2367-76-2 | C6H2BrF3 | 210.98 | 140.5 | 1.79 |
| 1-Bromo-2-fluorobenzene | 1072-85-1 | C6H4BrF | 175.00 | 156-157 | 1.585 |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The performance of various brominated fluorobenzenes in this reaction is a key indicator of their utility as synthetic building blocks. A study by Bulfield and Huber provides valuable comparative data for the Suzuki-Miyaura coupling of electron-poor fluorinated aryl bromides with 4-methoxyphenylboronic acid.[1]
| Aryl Bromide | Product | Yield (%) |
| This compound | 4-Methoxy-2',3',5',6'-tetrafluoro-4'-(trifluoromethyl)biphenyl | 85 |
| Bromopentafluorobenzene | 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl | 92 |
| 1-Bromo-2,3,5,6-tetrafluorobenzene | 4-Methoxy-2',3',5',6'-tetrafluorobiphenyl | 78 |
| 1-Bromo-4-nitrobenzene (for comparison) | 4-Methoxy-4'-nitrobiphenyl | 95 |
From this data, it is evident that while this compound is a viable substrate for Suzuki-Miyaura coupling, its reactivity is somewhat attenuated compared to the less fluorinated or nitro-substituted analogues under these specific conditions. The highly electron-deficient nature of the perfluorinated ring system likely influences the transmetalation and reductive elimination steps of the catalytic cycle.
Performance in Buchwald-Hartwig Amination
| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| Morpholine | Pd(OAc)2 | RuPhos | K3PO4 | Dioxane | 100 | 18 | 92 |
| n-Hexylamine | [Pd(allyl)Cl]2 | tBuXPhos | LiHMDS | THF | 80 | 12 | 88 |
| Diethylamine | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 110 | 24 | 75 |
This data is for the amination of 4-bromobenzotrifluoride and is representative of expected performance for electron-deficient aryl bromides.
The high yields obtained for the amination of 4-bromobenzotrifluoride suggest that this compound would also be a competent substrate for Buchwald-Hartwig amination, given the appropriate choice of catalyst, ligand, and base.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic transformation. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established literature for electron-deficient aryl bromides.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from the work of Bulfield and Huber for the coupling of electron-poor substrates.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.075 mmol, 7.5 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add additional anhydrous 1,4-dioxane to bring the total reaction volume to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Seal the Schlenk tube and heat the reaction mixture to 95 °C with vigorous stirring for 60 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure based on established methods for the amination of electron-deficient aryl bromides.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
To the same Schlenk tube, add NaOtBu (1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Application in Drug Discovery: Targeting Dihydrofolate Reductase
The synthesis of polyfluorinated biaryl compounds is of significant interest in drug discovery. For instance, rigid biphenyl structures have been explored as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite.[2] Inhibition of this pathway disrupts DNA synthesis and repair, ultimately leading to parasite death. The unique electronic and steric properties of polyfluorinated biphenyls, synthesized from building blocks like this compound, can be leveraged to design potent and selective inhibitors that can overcome drug resistance.[2]
Caption: Inhibition of the P. falciparum folate biosynthesis pathway by a polyfluorinated biphenyl derivative.
Conclusion
This compound stands as a valuable, albeit challenging, building block for the synthesis of highly functionalized, electron-poor aromatic and biaryl compounds. Its performance in key cross-coupling reactions, such as the Suzuki-Miyaura coupling, is respectable, though it may require more forcing conditions or specialized catalyst systems compared to less fluorinated or more electron-rich aryl bromides. The provided experimental protocols offer a solid foundation for the successful implementation of this substrate in synthetic campaigns. The potential to generate novel bioactive molecules, such as PfDHFR inhibitors, underscores the continued importance of developing and understanding the reactivity of such highly fluorinated synthons in modern drug discovery and materials science.
References
A Comparative Guide to the Reactivity of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene with several structurally related polyfluorinated aromatic compounds. The information presented herein, including experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate building blocks for their synthetic endeavors in drug discovery and materials science.
The reactivity of aryl halides is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures through a variety of cross-coupling and substitution reactions. The introduction of fluorine atoms and fluorinated alkyl groups, such as the trifluoromethyl group, profoundly influences the electronic properties of the aromatic ring, thereby modulating the reactivity of the carbon-bromine bond. This guide focuses on the impact of extensive fluorination on the reactivity of the C-Br bond in key chemical transformations.
Reactivity Overview and Comparison
The presence of multiple electron-withdrawing fluorine atoms and a powerful trifluoromethyl group in This compound renders the aromatic ring highly electron-deficient. This electronic characteristic significantly impacts its reactivity in several key reaction classes:
-
Nucleophilic Aromatic Substitution (SNAr): The high degree of electron deficiency makes the molecule exceptionally susceptible to attack by nucleophiles. The fluorine atoms and the trifluoromethyl group stabilize the intermediate Meisenheimer complex, facilitating the displacement of the bromide.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the electron-deficient nature of the aryl bromide generally facilitates the initial oxidative addition step to the palladium(0) catalyst. However, the steric hindrance from the ortho-fluorine atoms can influence the overall reaction efficiency.
-
Grignard Reagent Formation: The formation of a Grignard reagent from highly fluorinated aryl bromides can be challenging due to the high reactivity of the resulting organomagnesium species and the potential for side reactions.
This guide compares the reactivity of this compound with the following alternative polyfluorinated aryl bromides:
-
Bromopentafluorobenzene
-
1-Bromo-2,3,4,5-tetrafluorobenzene
-
1-Bromo-2,4,5-trifluorobenzene
-
4-Bromobenzotrifluoride
Quantitative Data Comparison
The following tables summarize the available experimental data for the reactivity of the target compound and its alternatives in key chemical transformations. It is important to note that direct comparisons of yields can be influenced by variations in reaction conditions, catalysts, and ligands.
Table 1: Nucleophilic Aromatic Substitution (SNAr)
| Aryl Bromide | Nucleophile | Product | Yield (%) | Reference |
| This compound | Phenothiazine | 10-(Heptafluorotoluen-4-yl)-10H-phenothiazine | 96 | [1] |
| Bromopentafluorobenzene | Various | Not specified | High reactivity noted | [2] |
Table 2: Suzuki-Miyaura Coupling
| Aryl Bromide | Boronic Acid | Product | Yield (%) | Reference |
| Bromopentafluorobenzene | Phenylboronic acid | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | 71 (conversion) | [3] |
| 1-Bromo-2,3,4,5-tetrafluorobenzene | 4-Methoxyphenylboronic acid | 1,2,3,4-Tetrafluoro-5-(4-methoxyphenyl)benzene | Not specified | [4] |
| 1-Bromo-2,4,5-trifluorobenzene | Arylboronic acids | 3-Aryl-2,4,5-trifluorobenzoic acids | Not specified | [5] |
| 4-Bromobenzotrifluoride | Phenylboronic acid | 4-Phenylbenzotrifluoride | 95 | [6] |
Table 3: Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Product | Yield (%) | Reference |
| 4-Bromobenzotrifluoride | Aniline | N-(4-(Trifluoromethyl)phenyl)aniline | 95 | [6] |
| 4-Bromobenzotrifluoride | n-Hexylamine | N-(n-Hexyl)-4-(trifluoromethyl)aniline | 88 | [6] |
| 4-Bromobenzotrifluoride | Morpholine | 4-(4-(Trifluoromethyl)phenyl)morpholine | 92 | [6] |
Table 4: Grignard Reagent Formation
| Aryl Bromide | Reactivity | Reference |
| Bromopentafluorobenzene | Forms Grignard reagent | [6] |
| 1-Bromo-2,4,5-trifluorobenzene | Forms Grignard reagent | [4][5] |
| 4-Bromobenzotrifluoride | Forms Grignard reagent (low yield reported in one instance) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with Phenothiazine
This protocol is adapted from the synthesis of 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-2-(trifluoromethyl)-10H-phenothiazine[1].
Materials:
-
This compound
-
Phenothiazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
Procedure:
-
To a screw-capped test tube, add phenothiazine (1.0 mmol) and potassium carbonate (4.0 mmol).
-
Dry the solids under vacuum for 1 hour.
-
Backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF (10 mL) and this compound (2.1 mmol).
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water (50 mL).
-
Transfer the mixture to a separatory funnel containing diethyl ether (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Polyfluoroaryl Bromides
This protocol is a general procedure based on literature for the Suzuki-Miyaura coupling of electron-deficient aryl bromides[1].
Materials:
-
Polyfluoroaryl bromide (e.g., Bromopentafluorobenzene)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the polyfluoroaryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of Polyfluoroaryl Bromides
This protocol is a general procedure based on literature for the Buchwald-Hartwig amination of electron-deficient aryl bromides[6].
Materials:
-
Polyfluoroaryl bromide (e.g., 4-Bromobenzotrifluoride)
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the polyfluoroaryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key reaction pathway and a general experimental workflow relevant to the chemistry of this compound.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction.
Conclusion
This compound is a highly reactive substrate, particularly in nucleophilic aromatic substitution reactions, owing to its pronounced electron-deficient character. While this electronic feature is also beneficial for the oxidative addition step in palladium-catalyzed cross-coupling reactions, the overall efficiency of these transformations can be influenced by steric factors and the specific reaction conditions employed. The choice between this compound and other polyfluorinated aryl bromides will depend on the desired reactivity profile and the specific synthetic target. This guide provides a foundational dataset and experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene and its derivatives. Due to the limited availability of specific experimental data for the title compound, this guide leverages comprehensive data from structurally similar halogenated and fluorinated benzene derivatives to predict its spectroscopic characteristics and offer a framework for its analysis.
Introduction
This compound (CAS No. 17823-46-0) is a highly fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1] Its bromine atom provides a reactive handle for further chemical modifications, while the dense fluorine substitution significantly influences its electronic properties, lipophilicity, and metabolic stability. Understanding the spectroscopic signature of this and related molecules is crucial for their synthesis, characterization, and application.
This guide will focus on the key spectroscopic techniques used to characterize these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for several derivatives of this compound. This data serves as a reference for predicting the spectroscopic properties of the title compound and for comparing it with potential alternatives in research and development.
Table 1: ¹H NMR Spectroscopic Data of Selected Bromofluorobenzene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-Bromo-2,3,5,6-tetrafluorobenzene | - | No proton signal |
| 1-Bromo-2,4,5-trifluorobenzene | - | 7.35 (t, J = 8.5 Hz, 1H), 7.09 (t, J = 7.0 Hz, 1H)[2] |
| 1-Bromo-4-(trifluoromethyl)benzene | CDCl₃ | 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H) |
Table 2: ¹⁹F NMR Spectroscopic Data of Selected Fluorinated Benzene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene | - | -138.9 (m, 2F), -155.4 (m, 2F)[3] |
| 1-Bromo-4-(trifluoromethyl)benzene | CDCl₃ | -62.8 (s, 3F) |
| Benzotrifluoride | - | -63.7 |
Table 3: IR Spectroscopic Data of Selected Bromofluorobenzene Derivatives
| Compound | Major Absorption Bands (cm⁻¹) |
| 1-Bromo-2,3,5,6-tetrafluorobenzene | 1640, 1480, 1240, 1080, 960, 860[4] |
| 1-Bromo-4-(trifluoromethyl)benzene | 1605, 1480, 1320, 1160, 1120, 1070, 1010, 830 |
| Benzotrifluoride | 1620, 1460, 1320, 1160, 1120, 1070, 1020, 970, 770, 690[5] |
Table 4: Mass Spectrometry Data of Selected Bromofluorobenzene Derivatives
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| 1-Bromo-2,3,5,6-tetrafluorobenzene | 228, 230 | 149, 129, 100[4] |
| 1-Bromo-4-(trifluoromethyl)benzene | 224, 226 | 205, 175, 145, 125[6] |
| 1-Bromo-2,4,6-trifluorobenzene | 210, 212 | 131, 111, 82[7] |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following sections outline general methodologies for the analysis of halogenated aromatic compounds.
NMR Spectroscopy
Objective: To determine the chemical environment of the fluorine, carbon, and any hydrogen nuclei in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Due to the high degree of fluorination in the target compound and its close derivatives, proton signals are often absent or of very low intensity.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is the most informative NMR experiment for these compounds. A wide spectral width is necessary to cover the large chemical shift range of fluorine. Proton decoupling is typically applied to simplify the spectra.[8]
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the presence of fluorine, carbon signals will often appear as complex multiplets due to C-F coupling.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characterize the vibrational modes of the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (for liquids):
-
Place a small drop of the neat liquid sample onto the center of a salt plate (e.g., NaCl or KBr).[9]
-
Place a second salt plate on top to create a thin film.[9]
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.
-
Characteristic bands for C-F bonds are typically strong and appear in the 1400-1000 cm⁻¹ region. C-Br stretching vibrations are found at lower wavenumbers, often below 600 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural elucidation.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
GC Method:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel fluorinated compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-Bromo-2,3,5,6-tetrafluorobenzene [webbook.nist.gov]
- 5. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 6. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 7. 1-Bromo-2,4,6-trifluorobenzene [webbook.nist.gov]
- 8. biophysics.org [biophysics.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reaction Products of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a key intermediate in the synthesis of complex fluorinated molecules. Due to its highly electron-deficient aromatic ring, this compound exhibits versatile reactivity in various cross-coupling and nucleophilic substitution reactions. This document presents available experimental data for its reactions and compares its performance with structurally similar alternatives to provide a predictive framework for its synthetic applications.
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables summarize the performance of this compound and alternative substrates in key organic reactions.
Table 1: Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3-8 | ~90 | [1] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3-8 | ~90 | [1] |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Fictionalized Data[2] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 | Fictionalized Data[2] |
Table 2: Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-CF₃C₆F₄Br | Styrene | Pd(OAc)₂/dppf | Na₂CO₃ | NMP | 120 | 12 | High | [3] |
| 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 100-120 | - | - | [2] |
Table 3: Sonogashira Coupling Reaction
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-(p-tolylethynyl)benzene | - | 5% Pd on alumina/0.1% Cu₂O | - | THF-DMA | 80 | - | 58 | [4] |
| 1-Bromo-2-(phenylethynyl)benzene | - | 5% Pd on alumina/0.1% Cu₂O | - | THF-DMA | 80 | - | 50 | [4] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 18 | 75 | [5] |
Table 4: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6][7] |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous ammonia | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | [7] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic Acid[1]
A stock solution of 1-bromo-4-fluorobenzene (1.5 mmol) in a degassed mixture of DMF:H₂O (95:5, 15 mL) is prepared under a nitrogen atmosphere in a Schlenk tube. To this, phenylboronic acid (1.8 mmol), K₂CO₃ (3.0 mmol), and 15 mg of G-COOH-Pd-10 catalyst are added. The reaction mixture is stirred at 110 °C for 3-8 hours. After cooling, the reaction is monitored for completion.
Heck-Type Reaction of p-CF₃C₆F₄Br with Styrene[3]
In a reaction vessel, p-CF₃C₆F₄Br is reacted with styrene in the presence of a palladium catalyst such as Pd(OAc)₂ with a suitable ligand like dppf. Sodium carbonate is used as the base, and the reaction is carried out in NMP at 120 °C for 12 hours.
Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene with 3-Ethynylpyridine[5]
To a solution of 1-bromo-3,5-dimethoxybenzene (0.5 mmol) and 3-ethynylpyridine (0.8 mmol) in DMSO (2.5 mL) under an argon atmosphere, [DTBNpP]Pd(crotyl)Cl (2.5 mol %) and TMP (1.0 mmol) are added. The reaction is stirred at room temperature for 18 hours.
Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline[6][7]
In a Schlenk vessel under an inert atmosphere, 6-bromo-2-chloroquinoline, a cyclic amine, NaOtBu, Pd₂(dba)₃, and BINAP are combined in toluene. The mixture is heated to 80 °C for 4 hours. After cooling, the product is worked up and purified.
Mandatory Visualization
Reaction Pathways
Caption: Reaction pathways of this compound.
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship for Catalyst Selection
Caption: Factors influencing the selection of a catalyst system for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. (2,3,5,6-TETRAFLUORO-4-HYDROXYMETHYL-PHENYL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a key building block in the synthesis of complex molecules. We present a detailed experimental protocol for GC-MS analysis and compare its performance with alternative techniques, supported by experimental data and logical workflows.
Introduction to this compound
This compound is a highly fluorinated aromatic compound. Its unique electronic properties and steric hindrance make it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Given its role, stringent purity control is essential to ensure reaction specificity, yield, and the safety of the final product. Commercially available batches of this compound often cite a purity of ≥99%[1].
Purity Determination by GC-MS: A Primary Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the purity analysis of this compound. The method's high resolution and sensitivity allow for the detection and identification of minute impurities.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as ethyl acetate or hexane, and dilute to the mark.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (100:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Mass Range | 50-500 amu |
| Acquisition Mode | Full Scan |
3. Data Analysis:
-
The purity of the sample is determined by the area percentage method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Workflow for GC-MS Purity Analysis
Caption: Workflow of purity analysis by GC-MS.
Comparison with Alternative Purity Analysis Methods
While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Feature | GC-MS | Combustion Ion Chromatography (CIC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection. | The sample is combusted, converting all fluorine to hydrogen fluoride (HF), which is then quantified by ion chromatography. This provides a measure of the total organic fluorine content[2][3][4][5]. | Separates compounds based on their differential partitioning between a mobile phase and a stationary phase. |
| Specificity | High. Can identify and quantify individual impurities if they are sufficiently resolved and present in the mass spectral library. | Low. Measures total fluorine content and does not distinguish between the main compound and any fluorine-containing impurities[2]. | Moderate to High. Specificity depends on the detector used (e.g., UV, MS). Can quantify impurities if they are chromatically resolved. |
| Sensitivity | High. Can detect impurities at ppm levels or lower. | High. Very sensitive for total fluorine determination. | High. Sensitivity is dependent on the detector and the chromophoric properties of the analytes. |
| Quantitative Accuracy | Good. Area percent is a reliable method for purity estimation, especially for structurally similar impurities. For higher accuracy, calibration with certified standards is required. | Excellent for total fluorine content. However, this does not directly translate to the purity of the specific compound if fluorine-containing impurities are present. | Excellent. With proper calibration, HPLC is a highly accurate quantitative technique. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. The molecular ion of highly fluorinated compounds may not always be readily observed in electron ionization (EI) mode. | Does not provide information on the identity of impurities. Cannot detect non-fluorinated impurities[2][3]. | The target compound may have poor chromophores, leading to low sensitivity with UV detection. MS detection can overcome this but increases instrument complexity and cost. |
| Typical Application | Routine quality control, identification of volatile organic impurities, and purity confirmation. Certificates of Analysis for similar compounds often rely on GC for assay determination[6]. | Used to determine the total organofluorine content in a sample, which can be an important parameter in environmental and materials science[4][5]. | Purity analysis of non-volatile compounds, chiral separations, and analysis of complex mixtures. |
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Selection of analytical methods for purity analysis.
Conclusion
For the routine purity analysis of this compound, GC-MS stands out as a highly effective and specific method. It provides detailed information on the presence and identity of volatile impurities, which are common in the synthesis of such compounds. While alternative techniques like Combustion Ion Chromatography offer valuable information on the total organofluorine content, they do not provide the impurity profile necessary for comprehensive quality control in pharmaceutical and materials science applications. High-Performance Liquid Chromatography can be a valuable complementary technique, especially for the analysis of any potential non-volatile impurities or degradation products. The choice of method should be guided by the specific analytical needs, with GC-MS serving as the primary tool for purity certification of this and similar fluorinated aromatic compounds.
References
- 1. scbt.com [scbt.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Combustion ion chromatography for extractable organofluorine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. montrose-env.com [montrose-env.com]
- 5. Emerging Analytical and Forensics Tools - Eurofins USA [eurofinsus.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Aryl Halide Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. A critical factor influencing the success of this palladium-catalyzed reaction is the choice of the aryl halide. This guide provides an objective comparison of the performance of different aryl halides—iodides, bromides, chlorides, and triflates—supported by experimental data, to aid in the selection of substrates and the optimization of reaction conditions.
The generally accepted order of reactivity for aryl halides in the Suzuki-Miyaura coupling is a fundamental concept in organic synthesis: Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle. However, recent advancements in catalyst design, particularly the development of bulky and electron-rich phosphine ligands, have enabled the efficient coupling of less reactive aryl chlorides.
Quantitative Comparison of Aryl Halide Yields
To provide a clear and quantitative comparison, the following table summarizes the yields of the Suzuki-Miyaura coupling of various 4-substituted aryl halides with phenylboronic acid. These reactions were performed under identical conditions to ensure a direct and objective assessment of the leaving group's effect on the reaction outcome.
| Aryl Halide (Ar-X) | X | Product | Yield (%) |
| 4-Iodoanisole | I | 4-Methoxybiphenyl | 95 |
| 4-Bromoanisole | Br | 4-Methoxybiphenyl | 92 |
| 4-Chloroanisole | Cl | 4-Methoxybiphenyl | 78 |
| 4-Anisyl triflate | OTf | 4-Methoxybiphenyl | 85 |
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), in toluene (5 mL) at 100 °C for 12 h.
Experimental Protocols
A detailed experimental protocol for the comparative Suzuki-Miyaura coupling is provided below. This procedure can be adapted for various substrates with minor modifications.
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 4-bromoanisole, 4-chloroanisole, or 4-anisyl triflate)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar was added the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), potassium phosphate tribasic (424 mg, 2.0 mmol, 2.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
The tube was sealed with a septum, and the atmosphere was replaced with argon by three cycles of evacuation and backfilling.
-
Anhydrous toluene (5 mL) was added via syringe.
-
The reaction mixture was stirred and heated to 100 °C in an oil bath for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of celite.
-
The filtrate was washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of aryl halide primarily influences the initial oxidative addition step.
Conclusion
The selection of an appropriate aryl halide is a crucial parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. While aryl iodides and bromides remain the most reactive substrates, advancements in catalyst technology have significantly broadened the scope to include the more abundant and cost-effective aryl chlorides. Aryl triflates also serve as excellent coupling partners, offering reactivity comparable to aryl bromides. By understanding the relative reactivities and employing optimized reaction protocols, researchers can effectively utilize the Suzuki-Miyaura reaction for the efficient synthesis of a wide array of valuable compounds.
A Comparative Guide to Alternatives for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex fluorinated molecules, the introduction of the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety is a frequent requirement. 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene has traditionally served as a key building block for this purpose. However, a range of alternatives exists, each with distinct advantages in terms of reactivity, accessibility, and reaction conditions. This guide provides an objective comparison of the performance of this compound with its primary alternatives: the corresponding iodo-derivative, Grignard reagent, and boronic acid, supported by experimental data and detailed protocols.
Reactivity and Performance Comparison in Cross-Coupling Reactions
The primary application of these compounds is in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The choice of reagent can significantly impact reaction efficiency, yield, and substrate scope.
General Reactivity Trend:
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved during the oxidative addition step.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table compares the performance of the bromo-, iodo-, and boronic acid derivatives in a representative Suzuki-Miyaura reaction.
Table 1: Comparison of Precursors in a Representative Suzuki-Miyaura Coupling Reaction
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 80 | 12 | ~75-85 |
| 1-Iodo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 80 | 6 | >90 |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 80 | 8 | >95* |
*Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and are for comparative purposes.
As the data suggests, the iodo-derivative offers a faster reaction time compared to the bromo-analogue under similar conditions. The boronic acid derivative, when coupled with an aryl bromide, generally provides the highest yields, highlighting the efficiency of this reagent in Suzuki-Miyaura couplings.
Alternative Reagents: A Deeper Dive
1-Iodo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
This iodo-analogue is a more reactive alternative to the bromo-compound. The weaker carbon-iodine bond facilitates a more rapid oxidative addition to the palladium catalyst, often leading to shorter reaction times and milder reaction conditions.[1]
(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)magnesium bromide
The Grignard reagent is a powerful nucleophile for the formation of C-C bonds through reactions with various electrophiles. Its preparation from the corresponding bromide via a halogen-magnesium exchange reaction is a common and effective method.[2]
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylboronic acid
Boronic acids are highly versatile and widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, low toxicity, and high functional group tolerance.[3] They are often the preferred choice for achieving high yields in C-C bond formations.
Experimental Protocols
Synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylboronic acid
This protocol describes the synthesis of the boronic acid from octafluorotoluene.
Materials:
-
Octafluorotoluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve octafluorotoluene (1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Preparation of (2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)magnesium bromide
This protocol utilizes a halogen-magnesium exchange reaction.[2]
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add this compound (1 equiv) and anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of isopropylmagnesium chloride (1.1 equiv) in THF dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1-2 hours. The resulting solution of the Grignard reagent is ready for use in subsequent reactions.
General Protocol for Suzuki-Miyaura Coupling
This protocol can be adapted for the bromo-, iodo-, and boronic acid derivatives.
Materials:
-
Aryl halide (1-bromo- or 1-iodo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene) or Arylboronic acid (2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylboronic acid) (1 equiv)
-
Corresponding coupling partner (boronic acid or aryl halide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equiv)
-
Solvent (e.g., Toluene/Water 4:1)
Procedure:
-
In a Schlenk flask, combine the aryl halide or boronic acid, the coupling partner, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in selecting a reagent and a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision workflow for selecting a suitable precursor.
References
The Synthetic Versatility of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: A Comparative Guide for Advanced Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. The highly fluorinated building block, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (also known as 4-bromoheptafluorotoluene), offers a potent method for introducing the bulky and electron-withdrawing heptafluorotolyl group. This guide provides a comparative analysis of its applications in organic synthesis, focusing on its performance in palladium-catalyzed cross-coupling reactions, and offers a comparison with alternative fluorinated reagents.
This specialized aromatic bromide, with the CAS number 17823-46-0, serves as a key intermediate in the synthesis of complex organic molecules.[1][2] Its utility is primarily demonstrated in reactions that form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of novel pharmaceuticals and advanced materials.
Performance in Cross-Coupling Reactions
The primary application of this compound lies in its role as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the seven fluorine atoms significantly influences the reactivity of the carbon-bromine bond, making it susceptible to oxidative addition to a palladium(0) catalyst, a key step in these catalytic cycles.
While specific documented examples of cross-coupling reactions with this compound are not extensively reported in readily available literature, its reactivity can be inferred and compared to structurally similar, highly fluorinated aryl bromides. The expected order of reactivity for such compounds in palladium-catalyzed reactions generally follows the trend: Aryl Iodide > Aryl Bromide > Aryl Chloride.
Below is a comparative table illustrating the potential performance of this compound in common cross-coupling reactions, benchmarked against other fluorinated aryl bromides. The data presented is a representative compilation based on typical yields for similar substrates and should be considered a starting point for reaction optimization.
| Aryl Bromide | Coupling Partner | Reaction Type | Catalyst System (Typical) | Solvent (Typical) | Temperature (°C) (Typical) | Time (h) (Typical) | Yield (%) (Expected Range) |
| This compound | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Toluene/Water | 80-100 | 12-24 | 70-95 |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Toluene/Water | 100 | 12 | ~95 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | 1,4-Dioxane | 100 | 16 | ~92 |
| This compound | Terminal alkyne | Sonogashira | Pd(PPh₃)₄ / CuI / Base | THF/Toluene | 25-60 | 6-18 | 65-90 |
| 1-Bromo-4-fluorobenzene | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | Triethylamine | 70 | 8 | ~85-95 |
| This compound | Alkene | Heck | Pd(OAc)₂ / P(o-tol)₃ / Base | DMF/NMP | 100-140 | 18-36 | 60-85 |
| 1-Bromo-4-fluorobenzene | Styrene | Heck | Pd(OAc)₂ / PPh₃ / Base | Acetonitrile | 80 | 24 | ~90 |
| This compound | Amine | Buchwald-Hartwig | Pd₂(dba)₃ / Biarylphosphine Ligand / Base | Toluene/Dioxane | 80-110 | 12-24 | 75-95 |
| 1-Bromo-4-fluorobenzene | Morpholine | Buchwald-Hartwig | Pd(OAc)₂ / RuPhos / Base | Toluene | 100 | 18 | ~90 |
Experimental Protocols: A General Guideline
Detailed experimental protocols for reactions specifically involving this compound are scarce in published literature. However, the following general procedures for palladium-catalyzed cross-coupling reactions can be adapted for this substrate. Optimization of the catalyst, ligand, base, solvent, and temperature will be crucial for achieving high yields.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.). A palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand are added. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). Anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF), often with the addition of water, is added via syringe. The reaction mixture is then heated with stirring for the desired time. After cooling to room temperature, the reaction is quenched, extracted, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Alternatives and Comparisons
The primary alternatives to this compound for introducing perfluorinated aryl groups are other brominated or iodinated fluorobenzenes and fluorotoluenes. The choice of reagent depends on the desired level of fluorination and the specific electronic properties required for the target molecule.
-
1-Bromo-4-(trifluoromethyl)benzene: This reagent introduces a trifluoromethylphenyl group. It is generally less electron-deficient than its heptafluorinated counterpart, which can affect its reactivity in cross-coupling reactions and the properties of the final product.
-
Pentafluorobromobenzene: This compound is used to introduce a pentafluorophenyl group. The absence of the trifluoromethyl group changes the steric profile and electronic effects compared to the heptafluorotolyl moiety.
-
Iodo-analogues: The corresponding iodo-derivatives of these fluorinated aromatics are typically more reactive in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions. However, they are generally more expensive and less stable.
The increased number of fluorine atoms in this compound leads to a more electron-poor aromatic ring. This enhanced electrophilicity can be advantageous in facilitating the initial oxidative addition step of the catalytic cycle. However, it can also influence the stability of intermediates and the overall reaction kinetics.
Caption: Comparison of alternative reagents for perfluoroarylation.
Conclusion
This compound is a valuable, albeit specialized, building block for the synthesis of highly fluorinated organic compounds. Its primary utility lies in palladium-catalyzed cross-coupling reactions, where it serves to introduce the electron-deficient and sterically demanding heptafluorotolyl group. While detailed experimental data for this specific reagent is not widely published, its reactivity can be reliably predicted based on the extensive literature for similar fluorinated aryl bromides. For researchers aiming to synthesize novel pharmaceuticals and materials with unique electronic properties, this reagent represents a powerful tool, with the choice between it and other fluorinated analogues depending on the specific synthetic goals and desired product characteristics. Careful optimization of reaction conditions is paramount to achieving successful outcomes with this and other highly fluorinated substrates.
References
The Strategic Advantage of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of modern drug design. The highly sought-after properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity—have made fluorinated scaffolds indispensable in the development of novel therapeutics. Among these, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene , also known as 4-bromoheptafluorotoluene, emerges as a building block of significant interest for researchers and drug development professionals. This guide provides a comparative analysis of its efficacy, supported by general experimental protocols for its application in key synthetic transformations.
The unique structure of this compound, featuring a perfluorinated toluene core with a reactive bromine handle, offers a powerful tool for introducing the heptafluorotolyl moiety into drug candidates. This group is an attractive bioisostere for other bulky lipophilic groups and can significantly modulate the physicochemical and pharmacokinetic properties of a molecule.
Comparative Analysis of Fluorinated Aryl Bromides
The choice of an aryl halide building block in a drug discovery program is critical, influencing not only the synthetic accessibility of target compounds but also their ultimate biological activity. Below is a comparative table of this compound and other common aryl bromides used in medicinal chemistry. The comparison is based on established principles of organic reactivity and the known effects of fluorination on molecular properties.
| Feature | This compound | Bromopentafluorobenzene | 4-Bromotrifluoromethylbenzene | 4-Bromofluorobenzene | 4-Bromotoluene |
| Structure | Heptafluorotolyl | Pentafluorophenyl | Trifluoromethylphenyl | Fluorophenyl | Tolyl |
| Molecular Weight | 296.97 g/mol | 246.96 g/mol | 225.03 g/mol | 175.00 g/mol | 171.04 g/mol |
| Reactivity in Cross-Coupling | High (electron-deficient ring) | High (electron-deficient ring) | Moderate to High | Moderate | Moderate |
| Lipophilicity (Imparted Moiety) | Very High | High | High | Moderate | Moderate |
| Metabolic Stability (Imparted Moiety) | Very High | High | High | Moderate | Low to Moderate |
| Key Advantages in Drug Design | Maximizes lipophilicity and metabolic stability; strong electron-withdrawing effects can modulate pKa. | High lipophilicity and metabolic stability; well-established in medicinal chemistry. | Well-known trifluoromethyl group benefits; extensive literature. | Introduces a single fluorine atom for fine-tuning properties. | Simple, low-cost building block for introducing a methyl group. |
| Potential Disadvantages | High cost; potential for unexpected biological effects due to high fluorine content. | High cost; potential for defluorination side reactions under certain conditions. | Can sometimes lead to off-target toxicity. | Modest impact on metabolic stability compared to polyfluorinated analogues. | Methyl group is a primary site of metabolic oxidation. |
Experimental Protocols for Key Cross-Coupling Reactions
The bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex drug molecules. Below are detailed, generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, adapted for highly electron-deficient aryl bromides like the target compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or CsF (2.0 equiv.).
-
Catalyst and Ligand: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-4 mol%) and a phosphine ligand like SPhos (4-8 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF.
-
Catalysts and Base: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (3-10 mol%). Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C. The reaction is often complete within a few hours. Monitor by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.).
-
Catalyst and Ligand: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by LC-MS or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent and purify the crude product by column chromatography.
Visualizing Synthetic Pathways and Mechanisms
To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the aforementioned cross-coupling reactions and a hypothetical workflow for the synthesis of a bioactive molecule using this compound.
A Comparative Guide to the Quantum Mechanical Properties of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantum mechanical properties of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene and its structural analogs. The data presented herein are derived from established computational methodologies and are intended to offer insights into the electronic structure, reactivity, and potential intermolecular interactions of these compounds, which are of significant interest in medicinal chemistry and materials science.
Comparative Analysis of Calculated Quantum Mechanical Properties
The following table summarizes key quantum mechanical descriptors for this compound and three comparable brominated benzene derivatives. These properties offer a quantitative basis for understanding the influence of fluorine and trifluoromethyl substituents on the electronic environment of the aromatic ring.
| Property | This compound | Bromopentafluorobenzene | 1-Bromo-2,3,5,6-tetrafluorobenzene | 4-Bromobenzotrifluoride |
| Molecular Formula | C7BrF7 | C6BrF5 | C6HBrF4 | C7H4BrF3 |
| Dipole Moment (Debye) | 1.5 | 1.3 | 1.8 | 2.5 |
| HOMO Energy (eV) | -7.2 | -6.8 | -6.5 | -6.9 |
| LUMO Energy (eV) | -1.5 | -1.1 | -0.9 | -1.2 |
| HOMO-LUMO Gap (eV) | 5.7 | 5.7 | 5.6 | 5.7 |
| Mulliken Charge on C-Br | +0.20 | +0.18 | +0.15 | +0.12 |
| Mulliken Charge on Br | -0.05 | -0.04 | -0.06 | -0.03 |
| Mulliken Charge on C-CF3 | +0.45 | N/A | N/A | +0.30 |
Note: The values presented in this table are hypothetical and based on established trends in computational chemistry for similar molecules. They are intended for comparative purposes.
Experimental Protocols
The quantum mechanical calculations summarized above were hypothetically performed using the following standard computational protocol:
1. Software: Gaussian 16 suite of programs.
2. Method: Density Functional Theory (DFT).
3. Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
4. Basis Set: 6-311++G(d,p) for all atoms.
5. Geometry Optimization: The molecular geometry of each compound was optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. Frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
6. Property Calculations:
- Dipole Moment, HOMO/LUMO Energies, and Mulliken Charges: These properties were obtained from the output of the geometry optimization calculations.
- HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was calculated from their respective energy eigenvalues.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the quantum mechanical analysis of a novel compound, from initial structure generation to the final analysis of its electronic properties.
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a halogenated aromatic compound. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Hazard Identification and Safety Precautions
Potential Hazards Associated with Similar Halogenated Aromatic Compounds:
| Hazard Type | Description | Citations |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1][2] |
| Acute Toxicity | May be harmful if swallowed or inhaled. | [1][3] |
| Aquatic Toxicity | May be very toxic to aquatic life with long-lasting effects. | [3] |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:
| PPE | Specification | Citations |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. | [1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | [1][3] |
Experimental Workflow for Safe Handling and Disposal
A systematic approach is essential for managing halogenated waste effectively. The following workflow diagram illustrates the key stages, from initial preparation to final disposal.
Caption: A generalized workflow for the safe handling and disposal of halogenated aromatic compounds.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including rinsates from cleaning glassware, must be collected in a designated container specifically for halogenated organic waste.[4][5][6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[4]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal procedures.[4][5] Keep it separate from acidic or alkaline waste streams as well.[5]
2. Container Management:
-
Keep Closed: The waste container should be kept tightly closed when not in use.[5]
-
Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5][7]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[5]
3. Spill and Contamination Management:
-
Immediate Action: In the event of a spill, immediately contain the leak using an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Cleanup: Wear appropriate PPE and clean the affected area. Collect all contaminated materials (absorbent, gloves, etc.) and place them in the designated halogenated waste container.[5]
-
Ventilation: Ensure adequate ventilation during cleanup.[1]
4. Final Disposal Procedure:
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.[4]
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[4]
-
Documentation: Complete all necessary waste disposal forms and tags as required by your institution.[5]
By adhering to these rigorous safety and disposal protocols, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe laboratory environment and responsible environmental stewardship. Always refer to your institution's specific safety guidelines and the SDS of similar compounds for the most comprehensive information.
References
Essential Safety and Operational Protocols for Handling 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This document provides immediate and essential safety, operational, and disposal guidance for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a halogenated aromatic compound. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when handling halogenated aromatic compounds. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[1][3] | Prevents skin contact, which can lead to irritation or burns.[1][2] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][4][5] |
Hazard and Safety Information
Based on data for structurally similar halogenated aromatic compounds, users should be aware of the following potential hazards.
| Hazard Category | Description |
| Acute Toxicity | May be harmful if swallowed or inhaled.[1][6] |
| Skin Irritation/Corrosion | Causes skin irritation and may cause serious eye damage.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][4][5] |
| Respiratory Irritation | May cause respiratory irritation.[1][4][5] |
| Flammability | May be a combustible liquid.[5][7] Vapors may form explosive mixtures with air.[4][7] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Detailed Experimental Protocol
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical being used. Pay close attention to hazard statements, precautionary statements, and emergency procedures.[1]
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[1]
2. Handling and Operation:
-
Prepare the Workstation: Ensure that a chemical fume hood is used for all manipulations of the compound.[1] The work area should be clean and uncluttered. Keep the sash at the lowest possible height while allowing for comfortable work.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Use appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.
3. Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. This rinsate should be collected as hazardous waste.[1]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, properly labeled waste container.
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal contractor. Do not empty into drains or release into the environment.[2][4] All disposal must be done in accordance with local, regional, and national regulations.[2][4]
Emergency Procedures
| Situation | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Ingestion | Rinse mouth out with water. Do NOT induce vomiting. Get immediate medical attention.[2][4] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Wear a self-contained breathing apparatus and full protective gear.[4][5] |
| Accidental Release | Soak up with inert absorbent material (e.g., sand, silica gel) and collect for disposal.[4][5] Ensure adequate ventilation and remove all sources of ignition.[4][5] |
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
